molecular formula C7H6BrN3 B1268453 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-95-1

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1268453
CAS No.: 7169-95-1
M. Wt: 212.05 g/mol
InChI Key: VRLCTKGHPFTFQX-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine ( 7169-95-1) is a brominated and methylated heteroaromatic compound with the molecular formula C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol [ citation:1 ]. This solid compound is provided with a high purity level of 95% to 98% and should be stored at room temperature under an inert atmosphere [ citation:1 ][ citation:3 ]. The triazolopyridine core is a privileged scaffold in medicinal chemistry and drug discovery, known for its broad-spectrum biological potential [ citation:5 ]. The bromine atom at the 6-position serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing researchers to explore diverse chemical space and create targeted molecules for various research applications [ citation:1 ]. Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and disposal instructions.

Properties

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
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InChI

InChI=1S/C7H6BrN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLCTKGHPFTFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346321
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-95-1
Record name 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
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Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient methodology for the synthesis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] This document provides a comprehensive overview of the synthetic strategy, including the preparation of the key starting material, a detailed step-by-step protocol for the final cyclization, and an exploration of the underlying reaction mechanism. The content is structured to provide both practical, actionable guidance for laboratory synthesis and a deeper theoretical understanding for researchers in the field. All protocols are designed to be self-validating, with clear explanations for each experimental choice.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The[1][4][5]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in contemporary drug discovery programs.[1] This scaffold, which combines the structural features of a triazole and a pyridine ring, has been associated with a wide range of biological activities.[1][2] Triazolopyridine derivatives have shown promise as inhibitors of various enzymes and have been investigated for their potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases.[6] The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 2-position of the triazolopyridine ring system offers valuable opportunities for further chemical modification and the exploration of structure-activity relationships (SAR). The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.

Synthetic Strategy Overview

The synthesis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine is most effectively approached through a two-step sequence. The first part involves the regioselective bromination of a readily available starting material, 2-aminopyridine, to furnish the key intermediate, 2-amino-5-bromopyridine. The second, and final, step is the construction of the fused triazole ring via a cyclization reaction. This guide will focus on a well-established and reliable pathway for both stages.

Synthesis_Overview Start 2-Aminopyridine Intermediate 2-Amino-5-bromopyridine Start->Intermediate Bromination FinalProduct 6-Bromo-2-methyl-triazolo[1,5-a]pyridine Intermediate->FinalProduct Cyclization Mechanism cluster_0 Reaction Pathway A 2-Amino-5-bromopyridine + C2-N Synthon B Intermediate Amidine A->B Initial Condensation C Intramolecular Nucleophilic Attack B->C Tautomerization D Cyclized Intermediate C->D Ring Closure E Aromatization (Dehydration) D->E Proton Transfer F 6-Bromo-2-methyl-triazolo[1,5-a]pyridine E->F

References

"physicochemical properties of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Strategic Value of a Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure, recognized for its synthetic versatility and presence in a range of biologically active molecules.[4] This guide focuses on a specific derivative, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine , a compound poised for exploration as a key building block or fragment in drug development programs.

The strategic placement of a bromine atom at the 6-position offers a handle for further synthetic elaboration via cross-coupling reactions, while the 2-methyl group subtly modulates the electronic and steric profile of the molecule. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery.[5][6] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential for oral bioavailability and in vivo efficacy.[7]

This document serves as a technical resource for researchers, providing a comprehensive analysis of the key physicochemical attributes of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, detailed experimental protocols for their determination, and expert insights into how these properties influence drug design strategies.

Caption: Chemical structure of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Section 1: Core Molecular Profile and "Drug-Likeness" Assessment

A preliminary evaluation of a compound's potential as an orally bioavailable drug often begins with assessing its compliance with established guidelines, such as Lipinski's Rule of Five.[1][2][3] These rules are derived from the observation that most successful oral drugs fall within a specific range of physicochemical parameters.[2] While not a rigid law, this framework provides a valuable first pass filter to identify potential liabilities.

PropertyValueSourceLipinski's Rule (Violation if)
Molecular Formula C₇H₆BrN₃[8]N/A
Molecular Weight 211.05 g/mol [8]> 500 Da
XlogP (Predicted) 1.8[8]> 5
Hydrogen Bond Donors 0[9]> 5
Hydrogen Bond Acceptors 3[9]> 10
Polar Surface Area (TPSA) 40.8 Ų[9]N/A (Generally < 140 Ų for CNS)

Analysis: 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine comfortably adheres to all criteria of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity place it in a favorable chemical space for good absorption and permeation. The absence of hydrogen bond donors and a modest number of acceptors suggest it is unlikely to suffer from poor membrane permeability due to excessive hydrogen bonding with the aqueous environment.

Section 2: Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery.[10] It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[5][10] The octanol-water partition coefficient (logP) is the standard measure of this property.

For 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the predicted logP is 1.8 , indicating a balanced character.[8] This value is well within the optimal range for oral drug candidates, suggesting it can efficiently partition into lipid bilayers to cross the gut wall without being so lipophilic that it suffers from poor aqueous solubility or rapid metabolic breakdown.

Experimental Protocol: Determination of logP via Shake-Flask Method

This protocol describes the gold-standard Shake-Flask method for determining the octanol-water partition coefficient, a process grounded in measuring the equilibrium distribution of the compound between two immiscible phases.

Causality Behind the Method: The core principle is that a compound will distribute itself between n-octanol (simulating a lipid membrane) and water (simulating an aqueous biological fluid) according to its intrinsic lipophilicity. Measuring its concentration in each phase at equilibrium allows for the direct calculation of this preference.

G start Start: Prepare Solvents prep Pre-saturate n-octanol with water and water with n-octanol for 24h. (Ensures thermodynamic consistency) start->prep stock Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL) prep->stock add_phases Add precise volumes of pre-saturated n-octanol stock and pre-saturated water to a vial (e.g., 5 mL each) stock->add_phases equilibrate Shake/agitate vigorously at a constant temperature (25°C) for a set time (e.g., 1-24h). (Crucial for reaching equilibrium) add_phases->equilibrate separate Centrifuge to achieve complete phase separation equilibrate->separate sample Carefully sample an aliquot from both the aqueous and octanol layers separate->sample analyze Quantify compound concentration in each phase using a validated analytical method (e.g., UV-Vis, HPLC) sample->analyze calculate Calculate LogP: LogP = log([Compound]octanol / [Compound]water) analyze->calculate end End: Report LogP Value calculate->end

Caption: Workflow for experimental logP determination using the Shake-Flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours at a constant temperature. This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning: In a screw-cap vial, combine a known volume of the octanol stock solution with a known volume of pre-saturated water (e.g., a 1:1 ratio).

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C) for a sufficient period to ensure equilibrium is reached. The time required should be determined empirically (e.g., by sampling at different time points until the ratio is constant).

  • Phase Separation: Centrifuge the vial at a low speed to ensure a clean and complete separation of the two phases.

  • Sampling & Analysis: Carefully withdraw an aliquot from each phase, avoiding contamination of the interface. Quantify the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Section 3: Ionization State (pKa): The Influence of pH

G Neutral Neutral Form (R) (More Lipophilic) Dominant at pH > pKa Protonated Protonated Form (RH+) (More Soluble) Dominant at pH < pKa Equilibrium Protonated->Equilibrium Equilibrium->Neutral label_H + H+ label_pKa pKa

Caption: Ionization equilibrium of a basic compound like the triazolopyridine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality Behind the Method: This technique relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong acid or base (the titrant) is added. The pKa corresponds to the midpoint of the resulting titration curve, where the compound is half-neutralized. It is a direct and highly accurate method for determining ionization constants.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette for titrant delivery.

  • Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.

  • Data Collection Titration: Titrate the now-acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which can be found accurately by analyzing the first or second derivative of the titration data.

Section 4: Solid-State Properties and Synthesis

The solid-state characteristics of a compound, such as its melting point and crystal form, are vital for purity assessment, stability studies, and formulation development.

Melting Point: While a specific experimental melting point for 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is not documented in the searched literature, the closely related parent compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, has a reported melting point of 106-112 °C. The addition of a methyl group may slightly alter this value, but it provides a reasonable estimate. A sharp melting point range is a good indicator of high purity.

Synthesis: This class of compounds is accessible through established synthetic routes. A common method involves the cyclization of N-(pyridin-2-yl) amidine derivatives.[12] For instance, 2-amino-5-bromopyridine can be reacted with an appropriate reagent to form an intermediate that undergoes an oxidative N-N bond formation to yield the fused triazole ring system.[12] The availability of these starting materials makes 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and its analogs readily synthesizable for research purposes.

Conclusion: A Profile of a Promising Building Block

This technical guide has detailed the key physicochemical properties of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. The analysis reveals a compound with a highly favorable "drug-like" profile.

  • Excellent Lipinski Profile: Its low molecular weight, balanced lipophilicity (predicted XlogP ~1.8), and appropriate hydrogen bonding capacity make it an attractive starting point for fragment-based or lead optimization campaigns.

  • Balanced Properties: The molecule strikes a good balance between lipophilicity required for membrane permeation and the polarity needed for aqueous solubility, a crucial attribute for achieving oral bioavailability.

  • Synthetic Tractability: The presence of the bromo-substituent provides a versatile anchor for synthetic diversification, allowing chemists to readily explore the structure-activity relationship (SAR) around this scaffold.

References

Spectroscopic Characterization of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Technical Guide

Spectroscopic Characterization of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the electronic properties imparted by the bromine and methyl substituents, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of new derivatives.

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important molecule.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine consists of a fused bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring. A bromine atom is substituted at the 6-position of the pyridine ring, and a methyl group is at the 2-position of the triazole ring.

Mass_Spec_FragmentationM[C₇H₆BrN₃]⁺m/z 211/213F1[C₅H₄BrN]⁺m/z 170/172M->F1- CH₃CNF4[CH₃CN]⁺m/z 41M->F4rearrangementF2[C₅H₃Br]⁺m/z 156/158F1->F2- HCNF3[C₅H₄N]⁺m/z 78

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Authored by a Senior Application Scientist

Introduction

6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[4] Its scaffold is a key structural motif in a variety of biologically active molecules, serving as a versatile intermediate in the synthesis of more complex chemical entities.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system generally involves the construction of the triazole ring onto a pre-existing pyridine core. Several methods have been reported for the synthesis of triazolopyridines, often involving the oxidative cyclization of heterocyclic substituted hydrazones.[1][5] A common and reliable strategy for the synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine commences with a suitably substituted pyridine derivative, namely 2-amino-5-bromopyridine. This key intermediate provides the foundational pyridine ring and the strategically positioned bromine atom. The subsequent formation of the fused triazole ring is typically achieved through reaction with a reagent that introduces the remaining nitrogen and carbon atoms of the triazole ring.

A prevalent and efficient method involves the reaction of 2-amino-5-bromopyridine with a source of an acetyl group and a nitrogen atom, often in the form of a hydrazide or a related species. This leads to the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired triazolo[1,5-a]pyridine scaffold.

Primary Starting Material: 2-Amino-5-bromopyridine

The cornerstone of the synthesis is 2-amino-5-bromopyridine. Its molecular structure is pivotal due to the reactive amino group at the 2-position and the bromine atom at the 5-position, which allows for a variety of chemical transformations.[6] The synthesis of this crucial intermediate typically starts from the readily available 2-aminopyridine.

Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

The direct bromination of 2-aminopyridine can lead to a mixture of products, including di- and tri-substituted derivatives.[7] To achieve regioselective bromination at the 5-position, a common strategy involves the protection of the highly activating amino group. This is typically done by acylation, for instance, with acetic anhydride to form N-(pyridin-2-yl)acetamide. The acetyl group sufficiently deactivates the pyridine ring, directing the electrophilic substitution (bromination) to the 5-position. Subsequent hydrolysis of the amide bond regenerates the amino group, yielding the desired 2-amino-5-bromopyridine.[8]

The overall synthetic sequence is as follows:

  • Protection: Acylation of 2-aminopyridine.

  • Bromination: Electrophilic bromination of the N-acylated intermediate.

  • Deprotection: Hydrolysis of the protecting group to yield 2-amino-5-bromopyridine.

Formation of the Triazole Ring: Cyclization

With 2-amino-5-bromopyridine in hand, the next critical step is the construction of the fused triazole ring. A highly effective method involves the reaction with an acetohydrazide derivative or its precursor. A key intermediate in this process is N'-(5-bromopyridin-2-yl)acetohydrazide.[9] This intermediate can be formed and then cyclized in a subsequent step, or the reaction can be performed as a one-pot synthesis.

The cyclization is an intramolecular condensation reaction that results in the formation of the N-N bond of the triazole ring, followed by dehydration to yield the aromatic triazolopyridine system. Various reagents and conditions can be employed to facilitate this cyclization, including the use of dehydrating agents or catalysts.

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway from 2-aminopyridine to 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Synthesis_of_6-Bromo-2-methyl-triazolo[1,5-a]pyridinecluster_0Synthesis of 2-Amino-5-bromopyridinecluster_1Triazole Ring Formation2-Aminopyridine2-AminopyridineN-(pyridin-2-yl)acetamideN-(pyridin-2-yl)acetamide2-Aminopyridine->N-(pyridin-2-yl)acetamide Acetic Anhydride(Protection)N-(5-bromopyridin-2-yl)acetamideN-(5-bromopyridin-2-yl)acetamideN-(pyridin-2-yl)acetamide->N-(5-bromopyridin-2-yl)acetamide Bromine(Bromination)2-Amino-5-bromopyridine2-Amino-5-bromopyridineN-(5-bromopyridin-2-yl)acetamide->2-Amino-5-bromopyridine NaOH(Deprotection)N'-(5-bromopyridin-2-yl)acetohydrazideN'-(5-bromopyridin-2-yl)acetohydrazide2-Amino-5-bromopyridine->N'-(5-bromopyridin-2-yl)acetohydrazide Reagents forHydrazide Formation6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineThis compoundN'-(5-bromopyridin-2-yl)acetohydrazide->this compound Cyclization/Dehydration

Caption: Synthetic pathway to 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Data Presentation: Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Key Considerations
2-AminopyridinePrimary Starting MaterialC₅H₆N₂94.12Readily available, but requires protection for regioselective bromination.
Acetic AnhydrideProtecting GroupC₄H₆O₃102.09Reacts with the amino group to form an amide.
BromineBrominating AgentBr₂159.81Highly corrosive and toxic; handle with care in a fume hood.
Sodium HydroxideDeprotection AgentNaOH40.00Used for the hydrolysis of the amide protecting group.
AcetohydrazideReagent for Triazole FormationC₂H₆N₂O74.08Reacts with 2-amino-5-bromopyridine to form the triazole ring.
Polyphosphoric Acid (PPA)Cyclization/Dehydrating AgentH(n+2)P(n)O(3n+1)VariableA common and effective reagent for promoting the cyclization step.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Part 1: Synthesis of 2-Amino-5-bromopyridine

Step 1: Acetylation of 2-Aminopyridine

  • To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid, slowly add acetic anhydride (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain N-(pyridin-2-yl)acetamide.

Step 2: Bromination of N-(pyridin-2-yl)acetamide

  • Dissolve N-(pyridin-2-yl)acetamide (1 equivalent) in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize with a base and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromopyridin-2-yl)acetamide.[3]

Step 3: Hydrolysis of N-(5-bromopyridin-2-yl)acetamide

  • Reflux a mixture of N-(5-bromopyridin-2-yl)acetamide (1 equivalent) in an aqueous solution of a strong base (e.g., 10% sodium hydroxide) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 2-amino-5-bromopyridine, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to obtain the pure product.[8]

Part 2: Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Step 4: Formation and Cyclization to the Final Product

  • Combine 2-amino-5-bromopyridine (1 equivalent) and acetohydrazide (1.1 equivalents).

  • Add a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 120-140 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully add it to ice-cold water.

  • Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Conclusion

The synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a multi-step process that relies on the careful execution of protection, regioselective bromination, deprotection, and cyclization reactions. The selection of 2-amino-5-bromopyridine as the key starting material is crucial for the successful and efficient construction of the target molecule. The protocols outlined in this guide are robust and have been widely applied in the field, providing a solid foundation for researchers engaged in the synthesis of novel triazolopyridine derivatives for drug discovery and development.

"retrosynthetic analysis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and biological activities.[4] This guide provides a comprehensive retrosynthetic analysis for a key derivative, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. We will deconstruct the target molecule to identify logical precursors and outline a robust forward synthesis plan. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices, detailed experimental protocols, and authoritative references to support the underlying chemical principles.

Introduction to the Target Molecule and Retrosynthetic Strategy

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections known as "transforms."[5] Our target, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, is a versatile intermediate. The bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the fused heterocyclic core is a key pharmacophore in various biologically active compounds.[6][7]

Our primary retrosynthetic strategy involves two key disconnections on the fused bicyclic system:

  • C-N Bond Disconnection of the Triazole Ring: The most logical approach to deconstructing the[1][2][3]triazolo[1,5-a]pyridine core is to sever the bonds forming the triazole ring. This transform leads back to a substituted 2-aminopyridine derivative, which serves as the foundational pyridine backbone.

  • C-Br Bond Disconnection: The bromo substituent can be retrosynthetically removed to simplify the starting material to the parent 2-aminopyridine, a readily available and inexpensive bulk chemical.

This analysis logically points to a synthetic pathway beginning with 2-aminopyridine.

Retrosynthesis target 6-Bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyridine intermediate1 N'-(5-bromopyridin-2-yl)acetohydrazide target->intermediate1 C-N Disconnection (Triazole Formation) intermediate2 2-Amino-5-bromopyridine intermediate1->intermediate2 N-N Disconnection (Hydrazine Formation) start 2-Aminopyridine intermediate2->start C-Br Disconnection (Bromination)

Caption: High-level retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway: A Step-by-Step Elucidation

The forward synthesis builds upon the logic of our retrosynthetic plan. The proposed pathway is designed for efficiency, high yield, and operational simplicity, starting from a common chemical feedstock.

Step 1: Electrophilic Bromination of 2-Aminopyridine

The initial step is the regioselective bromination of 2-aminopyridine to synthesize the key intermediate, 2-amino-5-bromopyridine. The amino group at the C2 position is a powerful activating group, directing electrophilic substitution to the C3 and C5 positions. Due to steric hindrance from the amino group, substitution at the C5 position is strongly favored.

  • Causality of Experimental Choice: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective brominating agent, minimizing the formation of di-brominated byproducts and improving safety and handling.[8] The reaction is typically performed in a polar solvent like acetone or chloroform.[8][9]

Reaction: 2-Aminopyridine → 2-Amino-5-bromopyridine

Step 2: N-Amination and Acylation

The construction of the triazole ring requires the introduction of a second nitrogen atom onto the pyridine ring nitrogen, followed by cyclization with an appropriate carbon source for the C2-methyl group. A highly effective method for forming the[1][2][3]triazolo[1,5-a]pyridine system involves the reaction of a 2-aminopyridine with a reagent that delivers the N-N-C fragment in one pot.

However, a more classical and robust two-step approach involves the initial formation of a hydrazine derivative which is then acylated and cyclized. For the synthesis of the target molecule, we will focus on a more direct and modern approach: the oxidative cyclization of 2-aminopyridine with acetohydrazide. This bypasses the need to isolate the potentially unstable hydrazinopyridine intermediate.

  • Causality of Experimental Choice: Several methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core from 2-aminopyridines.[2] Copper-catalyzed oxidative coupling reactions offer a direct and efficient route, tolerating a wide range of functional groups.[2] The reaction between 2-amino-5-bromopyridine and acetohydrazide in the presence of a copper catalyst and an oxidant (like air) would lead to the formation of the desired N-N and N-C bonds for the triazole ring.

Step 3: Intramolecular Cyclization to Form the Triazole Ring

The final step is the intramolecular cyclization to form the fused triazole ring. In the context of the copper-catalyzed reaction, this cyclization occurs in situ after the initial coupling events. The mechanism involves the formation of an N-(pyridin-2-yl)amidrazone intermediate which then undergoes oxidative N-N bond formation to yield the final product.[2]

Alternative methods for this cyclization step include the dehydration of an N-acylated 2-hydrazinopyridine precursor, often achieved using reagents like phosphorus oxychloride or by heating in acetic acid.[10] Another modern, eco-friendly approach utilizes microwave irradiation to promote a catalyst-free tandem reaction between enaminonitriles and benzohydrazides, though this requires a different set of starting materials.[4][11]

Forward_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2 & 3: Oxidative Cyclization A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, Acetone (Yield: 95%) C Acetohydrazide D 6-Bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyridine C->D CuBr, Oxidant (Air) (Good Yields) B_ref 2-Amino-5-bromopyridine B_ref->D CuBr, Oxidant (Air) (Good Yields)

Caption: Forward synthesis workflow for the target molecule.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established literature methods for the key transformations.[2][8]

Part A: Synthesis of 2-Amino-5-bromopyridine
  • Reaction Setup: To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over a period of 30 minutes at 10 °C.

  • Reaction Execution: Stir the mixture for an additional 30 minutes at the same temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, remove the solvent by evaporation under reduced pressure. Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[8]

Part B: Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
  • Reaction Setup: In a reaction vessel, combine 2-amino-5-bromopyridine (1.0 mmol), acetohydrazide (1.2 mmol), and a copper catalyst such as Copper(I) Bromide (CuBr, 10 mol%).

  • Reaction Execution: Add a suitable solvent (e.g., DMSO or DMF) and heat the mixture under an atmosphere of air (or oxygen). The reaction temperature and time will depend on the specific catalyst system but typically ranges from 80-120 °C for several hours.[2]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel to yield the pure 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Data Summary

The following table summarizes expected outcomes for the described synthetic pathway. Yields and conditions are based on representative literature procedures and may require optimization.

StepReactionKey ReagentsSolventTypical YieldReference
1Bromination2-Aminopyridine, NBSAcetone~95%[8]
2/3Oxidative Cyclization2-Amino-5-bromopyridine, Acetohydrazide, CuBrDMSOGood-Excellent[2]

Conclusion

The retrosynthetic analysis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine reveals a logical and efficient synthetic route starting from the inexpensive commercial material, 2-aminopyridine. The key transformations involve a highly regioselective electrophilic bromination followed by a modern copper-catalyzed oxidative cyclization to construct the fused triazole ring. This guide provides the strategic rationale and a practical experimental framework for the synthesis of this valuable heterocyclic building block, empowering researchers in their drug discovery and chemical development endeavors.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. These "privileged scaffolds" serve as foundational blueprints for the development of novel therapeutics. The triazolo[1,5-a]pyridine ring system has, over the decades, firmly established itself as one such scaffold. Its unique electronic properties, rigid bicyclic structure, and synthetic tractability have made it a cornerstone in the design of innovative drugs targeting a spectrum of diseases, from inflammatory disorders to cancer. This technical guide provides an in-depth exploration of the discovery and historical evolution of triazolo[1,5-a]pyridine derivatives, tracing their journey from initial synthetic curiosities to blockbuster pharmaceuticals. We will delve into the key synthetic methodologies that have shaped the accessibility of these compounds, the pivotal discoveries that unveiled their pharmacological potential, and the clinical translation of these insights into life-changing medicines.

I. A Historical Perspective: The Genesis of a Scaffold

While the closely related 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first described in 1909 by Bulow and Haas, the precise genesis of the triazolo[1,5-a]pyridine core is more diffuse in the early chemical literature.[1] Its emergence is intertwined with the broader exploration of fused heterocyclic systems in the mid-20th century. Early synthetic efforts were often extensions of established reactions for constructing bicyclic nitrogen-containing compounds. The fundamental importance of this scaffold became increasingly apparent as chemists and pharmacologists began to recognize its isoelectronic relationship with purines, suggesting potential as a purine surrogate in biological systems. This bioisosteric resemblance opened the door to investigating these compounds in a wide range of therapeutic areas historically dominated by purine analogs.

II. The Art of Synthesis: Forging the Triazolo[1,5-a]pyridine Core

The synthetic accessibility of a chemical scaffold is paramount to its widespread adoption in drug discovery programs. The triazolo[1,5-a]pyridine system benefits from several robust and versatile synthetic routes, which have been refined over time to improve yields, expand substrate scope, and enhance functional group tolerance.

A. Foundational Approaches: Cyclocondensation Reactions

One of the most common and enduring strategies for the synthesis of the triazolo[1,5-a]pyridine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach allows for the direct construction of the fused ring system with a variety of substituents.

Representative Experimental Protocol: Synthesis of a Substituted Triazolo[1,5-a]pyridine via Cyclocondensation

Objective: To synthesize a representative 2,5,7-trisubstituted-[2][3][4]triazolo[1,5-a]pyridine-8-carbonitrile, a scaffold with demonstrated α-glucosidase inhibitory activity.[5]

Materials:

  • Substituted 3-amino-1,2,4-triazole

  • Appropriate β-keto nitrile

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and workup

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 3-amino-1,2,4-triazole (1.0 eq) and the β-keto nitrile (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent to afford the pure triazolo[1,5-a]pyridine derivative.

B. Modern Innovations: Oxidative N-N Bond Formation

More contemporary methods have focused on the intramolecular cyclization of N-(pyridin-2-yl)amidines or related precursors through oxidative N-N bond formation. These reactions often employ mild and environmentally benign oxidizing agents, such as iodine/potassium iodide or copper catalysts with air as the terminal oxidant.[6] These approaches offer a high degree of efficiency and are amenable to a broader range of functional groups.

G cluster_0 Synthetic Pathways to Triazolo[1,5-a]pyridines A 3-Amino-1,2,4-triazole C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Triazolo[1,5-a]pyridine C->D E N-(Pyridin-2-yl)amidine F Oxidative Cyclization (e.g., I2/KI, Cu/Air) E->F F->D

Caption: Key synthetic strategies for the construction of the triazolo[1,5-a]pyridine scaffold.

III. Pharmacological Significance: A Scaffold for Diverse Targets

The triazolo[1,5-a]pyridine core has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of biological targets. This versatility stems from the scaffold's ability to present substituents in well-defined spatial orientations, allowing for precise interactions with protein binding sites.

A. Anti-inflammatory and Immunomodulatory Agents

A significant breakthrough in the application of this scaffold came with the discovery of its potential in treating inflammatory and autoimmune diseases.

  • Janus Kinase (JAK) Inhibitors: The development of Filgotinib, a selective JAK1 inhibitor for the treatment of rheumatoid arthritis and inflammatory bowel disease, highlights the power of the triazolo[1,5-a]pyridine core in this arena.[5] Structure-activity relationship (SAR) studies have demonstrated that this scaffold provides an optimal framework for positioning the key pharmacophoric elements required for potent and selective JAK1 inhibition.[3]

  • Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) Inverse Agonists: RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of psoriasis and other autoimmune conditions. Triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists, demonstrating their utility in modulating immune responses.[2][7]

B. Oncology

The triazolo[1,5-a]pyridine scaffold has also made significant inroads in the field of oncology.

  • HER2 Tyrosine Kinase Inhibitors: Tucatinib is a highly selective HER2 tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer.[5] The triazolo[1,5-a]pyridine core in Tucatinib serves as a rigid and planar anchor that orients the key binding motifs for optimal interaction with the ATP-binding pocket of the HER2 kinase domain.

C. Other Therapeutic Areas

The therapeutic applications of triazolo[1,5-a]pyridine derivatives continue to expand into new areas:

  • α-Glucosidase Inhibitors: Recent research has identified novel triazolo[1,5-a]pyridine derivatives as potent and selective α-glucosidase inhibitors, suggesting their potential in the management of type 2 diabetes.[5]

  • Antiparasitic Agents: Derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyridine have shown promise as trypanocidal agents for the treatment of Chagas disease by inhibiting sterol biosynthesis in the parasite.[8][9]

G cluster_0 Drug Discovery Workflow for Triazolo[1,5-a]pyridine Derivatives A Scaffold Identification (Triazolo[1,5-a]pyridine) C Library Synthesis (Combinatorial Chemistry) A->C B Target Selection (e.g., JAK1, HER2, RORγt) D High-Throughput Screening B->D C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G H Clinical Trials G->H I Approved Drug (e.g., Filgotinib, Tucatinib) H->I

Caption: A generalized workflow for the discovery and development of drugs based on the triazolo[1,5-a]pyridine scaffold.

IV. Quantitative Overview of Key Derivatives

The following table summarizes key data for prominent drugs and clinical candidates featuring the triazolo[1,5-a]pyridine scaffold.

CompoundTarget(s)Therapeutic AreaKey Attributes
Filgotinib JAK1 (selective)Rheumatoid Arthritis, IBDOral, selective JAK1 inhibitor[5]
Tucatinib HER2Oncology (Breast Cancer)Highly selective tyrosine kinase inhibitor[5]
Enarodustat HIF-PHAnemia in CKDOral hypoxia-inducible factor prolyl hydroxylase inhibitor[5]
Compound 5a RORγtAutoimmune DiseasesPotent and orally bioavailable inverse agonist[2][4][7]
Compound 15j α-GlucosidaseDiabetesPotent and selective inhibitor[5]

V. Future Directions and Conclusion

The history of triazolo[1,5-a]pyridine derivatives is a testament to the enduring power of heterocyclic chemistry in drug discovery. From its early synthetic explorations to its current status as a privileged scaffold in numerous approved and investigational drugs, this ring system has demonstrated remarkable versatility. The continued refinement of synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships across a growing number of biological targets, ensures that the triazolo[1,5-a]pyridine core will remain a fertile ground for the discovery of next-generation therapeutics. As we move forward, we can anticipate the emergence of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying the legacy of this exceptional scaffold in the annals of medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Chemical Structure and Bonding of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical structure, bonding, synthesis, and spectroscopic characterization of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. This fused heterocyclic system is a key scaffold in medicinal chemistry, and a thorough understanding of its molecular architecture and electronic properties is paramount for its application in drug design and development. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as a vital resource for researchers engaged in the synthesis and application of novel therapeutics. We will delve into the intricacies of its bonding, explore rational synthetic approaches, and provide a detailed framework for its spectroscopic identification.

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif in modern medicinal chemistry. Its structure, which can be considered a bioisostere of purine, allows it to interact with a wide array of biological targets. The fusion of the electron-rich triazole ring with the pyridine ring creates a unique electronic environment that is conducive to diverse intermolecular interactions.

The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of this scaffold, as in 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, offers several strategic advantages in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can significantly influence the electron density distribution across the ring system, affecting its reactivity and potential as a hydrogen bond acceptor.

  • Introduction of a Handle for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

  • Enhanced Lipophilicity: The presence of the bromo and methyl groups can increase the lipophilicity of the molecule, potentially improving its pharmacokinetic profile.

Given these attributes, a detailed understanding of the chemical and physical properties of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is essential for its rational deployment in drug discovery programs.

Molecular Structure and Bonding

The foundational understanding of a molecule's potential lies in its structure. 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine possesses a planar, bicyclic aromatic system. The fusion of the five-membered triazole ring and the six-membered pyridine ring results in a rigid scaffold with distinct electronic features.

Core Structure and Numbering

The systematic numbering of the[1][2][3]triazolo[1,5-a]pyridine ring system is crucial for unambiguous communication. The bridgehead nitrogen atom is designated as position 4.

Figure 1: Structure and IUPAC Numbering of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Orbital Hybridization and Aromaticity

All carbon and nitrogen atoms in the bicyclic system are sp² hybridized, contributing to the overall planarity and aromaticity of the molecule. The delocalized π-electron system extends over both rings, and the molecule adheres to Hückel's rule for aromaticity. This delocalization is a key contributor to the thermodynamic stability of the scaffold.

Electronic Effects of Substituents

The electronic landscape of the[1][2][3]triazolo[1,5-a]pyridine core is significantly perturbed by the bromo and methyl substituents:

  • 2-Methyl Group: The methyl group at the C2 position is an electron-donating group through induction and hyperconjugation. This increases the electron density in the triazole ring, potentially influencing its nucleophilicity and the basicity of the adjacent nitrogen atoms.

  • 6-Bromo Group: The bromine atom at the C6 position exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity. Conversely, it can be weakly electron-donating through resonance (+R) by sharing its lone pair electrons with the pyridine ring. Overall, the inductive effect typically dominates, leading to a net withdrawal of electron density from the pyridine ring.

These competing electronic effects create a nuanced charge distribution across the molecule, which dictates its reactivity and intermolecular interactions.

Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The synthesis of[1][2][3]triazolo[1,5-a]pyridines can be achieved through several established routes. A common and effective strategy involves the cyclization of a substituted 2-aminopyridine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach for 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine points to 2-amino-5-bromopyridine as a key starting material. The triazole ring can be constructed from this precursor.

GTarget6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineIntermediate1N-(5-Bromopyridin-2-yl)acetimidamideTarget->Intermediate1CyclizationStartingMaterial12-Amino-5-bromopyridineIntermediate1->StartingMaterial1StartingMaterial2AcetonitrileIntermediate1->StartingMaterial2

Figure 2: Retrosynthetic analysis for the target molecule.

Exemplary Synthetic Protocol

The following protocol describes a robust method for the synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of N-(5-Bromopyridin-2-yl)acetimidamide

This step involves the reaction of 2-amino-5-bromopyridine with acetonitrile. This reaction is often catalyzed to facilitate the formation of the amidine intermediate.

  • Reactants:

    • 2-Amino-5-bromopyridine (1.0 eq)

    • Acetonitrile (solvent and reactant)

    • A suitable catalyst, such as a Lewis acid (e.g., ZnCl₂) or a strong base to generate the amidine in situ.

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine in an excess of acetonitrile, add the catalyst.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess acetonitrile under reduced pressure.

    • The crude amidine intermediate can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess Acetonitrile: Using acetonitrile as both reactant and solvent drives the equilibrium towards the product.

  • Catalyst: The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the amino group of the pyridine.

Step 2: Oxidative Cyclization to form 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The formed amidine intermediate undergoes an intramolecular cyclization with concomitant oxidation to yield the aromatic triazolopyridine ring system.

  • Reactants:

    • Crude N-(5-Bromopyridin-2-yl)acetimidamide from Step 1.

    • An oxidizing agent (e.g., copper(II) bromide, iodine).

    • A suitable solvent (e.g., DMF, DMSO).

  • Procedure:

    • Dissolve the crude amidine in a suitable solvent.

    • Add the oxidizing agent portion-wise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Oxidizing Agent: The oxidation step is necessary to form the aromatic triazole ring from the dihydro intermediate. Copper salts and iodine are effective and readily available oxidizing agents for this transformation.[4]

  • Elevated Temperature: The cyclization and oxidation steps often require thermal energy to overcome the activation barrier.

GStart2-Amino-5-bromopyridine+ AcetonitrileStep1Amidine Formation(Catalyst, Heat)Start->Step1IntermediateN-(5-Bromopyridin-2-yl)acetimidamideStep1->IntermediateStep2Oxidative Cyclization(Oxidizing Agent, Heat)Intermediate->Step2Product6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineStep2->Product

Figure 3: Synthetic workflow for the target molecule.

Spectroscopic Characterization

Unambiguous characterization of the synthesized 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data and provide a guide for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Predicted ¹H NMR Data | | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | | Methyl (CH₃) | ~2.5 | Singlet (s) | - | | H-5 | ~7.8 | Doublet (d) | J(H-5, H-7) ≈ 9.0 | | H-7 | ~7.6 | Doublet of doublets (dd) | J(H-7, H-5) ≈ 9.0, J(H-7, H-8) ≈ 1.5 | | H-8 | ~8.5 | Doublet (d) | J(H-8, H-7) ≈ 1.5 |

Interpretation and Rationale:

  • Methyl Protons: The singlet at ~2.5 ppm is characteristic of a methyl group attached to an aromatic system.

  • Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effect of the bromine atom and the fused triazole ring will generally deshield these protons. The specific chemical shifts and coupling patterns can be predicted based on established substituent effects in pyridine systems.

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | Methyl (CH₃) | ~15 | | C-6 (bearing Br) | ~110 | | C-5 | ~125 | | C-7 | ~130 | | C-8 | ~140 | | C-2 (bearing CH₃) | ~150 | | C-8a (bridgehead) | ~155 |

Interpretation and Rationale:

  • Methyl Carbon: The signal around 15 ppm is typical for a methyl carbon.

  • Aromatic Carbons: The carbons of the bicyclic system will resonate in the range of 110-160 ppm. The carbon directly attached to the bromine (C-6) is expected to be significantly shielded due to the heavy atom effect. The other carbons will be influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Expected IR Absorptions | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3100-3000 | C-H stretching (aromatic) | | 2950-2850 | C-H stretching (methyl) | | 1620-1580 | C=N and C=C stretching (aromatic rings) | | 1480-1400 | Aromatic ring skeletal vibrations | | ~1050 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): For 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (C₇H₆BrN₃), the molecular ion peak will appear as a characteristic doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

    • m/z for C₇H₆⁷⁹BrN₃ ≈ 211.97

    • m/z for C₇H₆⁸¹BrN₃ ≈ 213.97

  • Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the triazole ring.

Applications in Drug Discovery and Development

The 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at a specific position allows for its use in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. This enables the exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine and related[1][2][3]triazolo[1,5-a]pyrimidine systems have shown a broad spectrum of biological activities, including:

  • Kinase Inhibition: Many derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[1]

  • Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with activity against various pathogens.[2]

  • Central Nervous System (CNS) Activity: Certain derivatives have shown potential for the treatment of neurological disorders.

The strategic design of libraries based on the 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine core, utilizing the synthetic and analytical principles outlined in this guide, can accelerate the discovery of novel drug candidates.

Conclusion

This technical guide has provided an in-depth analysis of the chemical structure, bonding, synthesis, and characterization of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. A thorough understanding of these fundamental aspects is critical for researchers working in the field of medicinal chemistry and drug development. The methodologies and interpretations presented herein are intended to serve as a practical resource to facilitate the synthesis and application of this important heterocyclic scaffold in the pursuit of novel therapeutics. The combination of its unique electronic properties and synthetic versatility makes 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine a highly valuable building block in the design of next-generation medicines.

A Technical Guide to the Solubility of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the nascent stage of research on this specific molecule, this document emphasizes a predictive, structure-based approach to solubility, complemented by a rigorous, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

6-Bromo-2-methyl-triazolo[1,5-a]pyridine belongs to the triazolopyridine class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The solubility of a compound is a critical physicochemical parameter that dictates its suitability for various applications, from synthetic reaction conditions to formulation in drug delivery systems. A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective utilization.

Physicochemical Profile and Structural Insights

To predict the solubility of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, we must first examine its molecular structure and key physicochemical properties.

Molecular Structure:

  • Core Scaffold: A fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring. This aromatic core is relatively planar.

  • Substituents:

    • A bromo group at the 6-position increases the molecular weight and introduces a degree of lipophilicity and polarizability. The presence of a halogen can influence solubility in specific solvents.[3]

    • A methyl group at the 2-position is a small, non-polar substituent that contributes to the overall lipophilicity of the molecule.

  • Heteroatoms: The presence of three nitrogen atoms in the triazole ring and one in the pyridine ring introduces polarity and the potential for hydrogen bonding, particularly as hydrogen bond acceptors.

Key Physicochemical Parameters:

PropertyValueSource
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Predicted XlogP 1.8[4]

The predicted XlogP value of 1.8 suggests that 6-Bromo-2-methyl-triazolo[1,5-a]pyridine has a balanced lipophilic and hydrophilic character.[4] This moderate lipophilicity indicates that it is unlikely to be highly soluble in very polar solvents like water or in very non-polar solvents like hexane, but will likely exhibit good solubility in solvents of intermediate polarity.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can forecast the solubility of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine in common organic solvents. The fused aromatic ring system, coupled with the bromo and methyl substituents, suggests that van der Waals forces and dipole-dipole interactions will be significant. The nitrogen heteroatoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

Predicted Solubility Ranking (Qualitative):

  • High Solubility:

    • Polar Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate. These solvents can engage in dipole-dipole interactions with the polar triazolopyridine core.

    • Polar Protic Solvents: Ethanol, Methanol. The ability of these solvents to act as hydrogen bond donors will likely facilitate the dissolution of the compound.

  • Moderate Solubility:

    • Aromatic Solvents: Toluene, Benzene. The aromatic nature of these solvents should allow for favorable π-π stacking interactions with the triazolopyridine ring system.

    • Ketones: Acetone. Its polarity should be suitable for dissolving the compound.

  • Low to Insoluble:

    • Non-Polar Aliphatic Solvents: Hexane, Heptane. The lack of polarity in these solvents makes them poor candidates for dissolving the moderately polar 6-Bromo-2-methyl-triazolo[1,5-a]pyridine.

    • Aqueous Systems: Water. The significant hydrocarbon character and the presence of the bromo substituent suggest low aqueous solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The following section provides a detailed, step-by-step methodology for the experimental determination of the thermodynamic solubility of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine using the gold-standard shake-flask method.[5][6][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved compound.

Materials and Equipment
  • 6-Bromo-2-methyl-triazolo[1,5-a]pyridine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 6-Bromo-2-methyl-triazolo[1,5-a]pyridine to a pre-weighed glass vial. An excess is crucial to ensure that a saturated solution is formed and solid remains present at equilibrium.

  • Record the exact weight of the compound added.

  • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Securely cap the vial.

  • Repeat this process for each solvent to be tested.

Step 2: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for novel compounds, a preliminary time-to-equilibrium study is recommended.[8]

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solid from the supernatant.

Step 4: Sample Collection and Dilution

  • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

Step 5: Quantitative Analysis

  • Prepare a series of standard solutions of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine of known concentrations in the same solvent.

  • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

  • Analyze the diluted sample of the saturated solution.

  • Determine the concentration of the diluted sample from the calibration curve.

Step 6: Calculation of Solubility

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

The workflow for this experimental determination is illustrated in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F H Analyze via HPLC F->H G Prepare Calibration Standards G->H I Calculate Solubility H->I G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Measured Solubility Structure Molecular Structure (Polarity, Size) Structure->Solubility Purity_C Purity Purity_C->Solubility Polymorph Crystalline Form Polymorph->Solubility Polarity Solvent Polarity Polarity->Solubility H_Bond H-Bonding Capacity H_Bond->Solubility Purity_S Purity Purity_S->Solubility Temp Temperature Temp->Solubility Time Equilibration Time Time->Solubility pH pH (if aqueous) pH->Solubility

References

The Triazolopyridine Scaffold: A Privileged Motif in Modern Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of triazole and pyridine rings creates the triazolopyridine scaffold, a heterocyclic system that has garnered immense attention in medicinal chemistry.[1][2] This structure is not merely a synthetic curiosity but a "privileged scaffold," consistently appearing in molecules with significant and diverse biological activities.[3][4] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets.[1] This guide offers a deep dive into the significant biological activities of triazolopyridine derivatives, moving beyond a simple catalog of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental rationale that guides the development of these potent compounds. We will cover their applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents, providing field-proven insights for professionals in drug discovery and development.

Introduction: The Chemical and Pharmacological Significance of Triazolopyridines

Triazolopyridines are heterocyclic compounds resulting from the fusion of a triazole ring and a pyridine ring. Several isomers exist, differing in the fusion pattern and the placement of nitrogen atoms, with[5][6][7]triazolo[4,3-a]pyridine and[5][6][7]triazolo[1,5-a]pyridine being prominent examples.[2] This scaffold is at the core of several well-known drugs, including the antidepressant Trazodone, the JAK1 inhibitor Filgotinib, and the multikinase inhibitor Tucatinib, underscoring its clinical relevance.[8][9]

The scaffold's success can be attributed to several key features:

  • Structural Rigidity: The fused ring system provides a rigid core, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capacity: The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets.

  • Synthetic Tractability: Advances in synthetic organic chemistry have made the triazolopyridine core and its derivatives highly accessible. Methodologies range from classical condensation reactions to modern transition metal-catalyzed cross-couplings and microwave-assisted synthesis, allowing for the creation of diverse chemical libraries.[1][2]

The following sections will dissect the major therapeutic areas where triazolopyridine derivatives have shown exceptional promise.

Anticancer Activity: Targeting the Engines of Malignancy

Triazolopyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes that drive cancer cell proliferation, survival, and metastasis.[5]

Kinase Inhibition: A Dominant Mechanism

Many triazolopyridine-containing compounds function as kinase inhibitors, targeting enzymes like Janus Kinase (JAK), spleen tyrosine kinase (Syk), c-Met, and PI3K.[5][10]

  • JAK Inhibition: The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in immunity and cell growth. Dysregulation of this pathway is common in various cancers and autoimmune diseases. Filgotinib (GLPG0634), a selective JAK1 inhibitor built on a triazolopyridine core, exemplifies the therapeutic potential of this class.[9] Its selectivity for JAK1 over other JAK isoforms is a key attribute, potentially leading to a better safety profile.

  • Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a non-receptor tyrosine kinase crucial for signaling in hematopoietic cells. Its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. The triazolopyridine-based compound CC-509 was identified as a potent, reversible, and mixed competitive inhibitor of Syk, binding within the ATP binding pocket.[10]

  • EGFR/AKT Pathway Inhibition: Certain pyrazolo[5][6][7]triazolopyrimidine derivatives have demonstrated cytotoxicity against breast and cervical cancer cells by inhibiting the EGFR/AKT pathway, a central regulator of cell survival and proliferation.[11] Treatment with active compounds leads to decreased phosphorylation of EGFR and its downstream targets, AKT and ERK1/2, ultimately inducing cell cycle arrest and apoptosis.[11]

Epigenetic Modulation: BRD4 Inhibition

The bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that plays a critical role in the transcription of key oncogenes like c-Myc. It has become a promising target for cancer therapy.[12] A novel series of triazolopyridine derivatives has been developed as potent BRD4 inhibitors. The representative compound 12m showed exceptional anti-cancer activity in the MV4-11 cell line (IC₅₀ = 0.02 µM), superior to the well-known BRD4 inhibitor (+)-JQ1.[12] Molecular docking revealed that these compounds occupy the acetyl-lysine binding site of BRD4's bromodomain, forming a key hydrogen bond with the asparagine residue Asn140.[12] This mechanism effectively displaces BRD4 from chromatin, suppressing oncogene expression and inducing apoptosis.[12]

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal and other cancers. Tankyrase (TNKS) is an enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex. Inhibiting TNKS stabilizes AXIN and suppresses Wnt signaling. A triazolopyridine derivative, TI-12403 , was identified as a novel and selective TNKS inhibitor that stabilizes AXIN2, reduces active β-catenin levels, and exhibits antitumor activity in colorectal cancer models.[13]

Table 1: Selected Anticancer Activities of Triazolopyridine Derivatives

Compound Class/ExampleCancer Cell LineTarget/PathwayReported Activity (IC₅₀)Reference
Pyrazolo[5][6][7]triazolopyrimidine (Cmpd 1)HCC1937 (Breast)EGFR/AKT7.01 µM[11]
Pyrazolo[5][6][7]triazolopyrimidine (Cmpd 1)HeLa (Cervical)EGFR/AKT9.25 µM[11]
Triazolopyridine Derivative (12m )MV4-11 (Leukemia)BRD40.02 µM[12]
JAK/HDAC Dual Inhibitor (16a )RPMI-8226 (Myeloma)JAK/HDAC0.46 µM[14]
Triazolopyridinylpyridine (1c )HCT-116 (Colon)AKT2.01 µM[15]

Anti-inflammatory Properties: Quelling Pathological Inflammation

Chronic inflammation underlies numerous diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease. Triazolopyridines are potent modulators of key inflammatory pathways.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a central node in the cellular response to inflammatory cytokines and environmental stress, leading to the production of TNF-α and other pro-inflammatory mediators.[4] A series of triazolopyridine-oxazole compounds have been developed as highly potent p38 inhibitors.[6][16][17] Structure-activity relationship (SAR) studies revealed that modifications to the C4 aryl group and the triazole side-chain are critical for optimizing potency and metabolic stability.[6] For instance, substituting a 4-fluorophenyl group at C4 with a 2,4-difluorophenyl group, and changing the triazole side-chain from a methyl to a cyclopropyl group, can increase inhibitory potency by nearly an order of magnitude.[4]

p38_Pathway stress Inflammatory Cytokines (e.g., TNF-α, IL-1) Environmental Stress upstream_kinases Upstream Kinases (MKK3/6) stress->upstream_kinases Activate p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylate & Activate targets Downstream Targets (e.g., Transcription Factors) p38->targets Phosphorylate & Activate cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) targets->cytokines inhibitor Triazolopyridine Inhibitor inhibitor->p38 Inhibits

Caption: p38 MAP Kinase inflammatory signaling pathway and its inhibition by triazolopyridines.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme enzyme released by neutrophils that contributes to oxidative damage and inflammation in cardiovascular diseases.[7] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as stable, selective, and reversible MPO inhibitors, offering a therapeutic strategy for atherosclerosis and other chronic inflammatory conditions.[7]

Antimicrobial and Antiviral Frontiers

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Triazolopyridine derivatives have demonstrated broad-spectrum activity.

  • Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[18] Compound 2e , for instance, exhibited MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin.[18] The mechanism of action for some 1,2,4-triazole derivatives has been linked to the inhibition of bacterial topoisomerase IV, an enzyme essential for DNA replication.[18]

  • Antifungal Activity: Certain triazolopyridine derivatives have displayed promising growth inhibition against pathogenic fungi like Candida albicans and Aspergillus niger, with activity levels comparable to the standard drug fluconazole.[19]

  • Antiviral Potential: The triazolopyrimidine scaffold has been highlighted as privileged for developing antiviral agents due to its synthetic feasibility and favorable pharmacokinetic properties.[3] Specific derivatives have shown potent activity against Chikungunya virus (CHIKV) by inhibiting the viral capping enzyme nsP1, a crucial step in viral RNA processing.[20] Other compounds have demonstrated inhibitory activity against enterovirus 71 (EV71) and coxsackievirus B3 (CVB3).[21] This broad activity suggests that triazolopyridines could be pivotal in combating emerging viral threats.[1]

Applications in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by protein aggregation and neuronal loss. Triazolopyridine-based compounds offer novel therapeutic approaches.

  • Microtubule Stabilization: In tauopathies such as AD, the microtubule-associated protein tau becomes hyperphosphorylated and dissociates from microtubules (MTs), leading to MT instability and impaired axonal transport.[22] Brain-penetrant 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) have been shown to act as microtubule-stabilizing agents.[23] By binding to tubulin, these compounds can normalize axonal MTs, restore axonal transport, and reduce tau pathology in mouse models of tauopathy, presenting a promising strategy to combat neurodegeneration.[22][23]

  • γ-Secretase Inhibition: The formation of β-amyloid plaques, a hallmark of AD, results from the cleavage of amyloid precursor protein (APP) by enzymes including γ-secretase.[24] Novel[5][6][7]triazolo[1,5-a]pyridines have been disclosed as inhibitors of γ-secretase, aiming to reduce the production of the toxic Aβ42 peptide and thereby slow disease progression.[24]

Experimental Protocols & Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, robust experimental protocols are essential. Below is a representative methodology for assessing the inhibitory activity of compounds against a key kinase target.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38α kinase.

Objective: To quantify the potency of a triazolopyridine derivative as a p38α inhibitor.

Materials:

  • Active p38α kinase enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • Kinase buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution (radiolabeled [γ-³²P]ATP or fluorescent-tagged ATP for non-radioactive methods)

  • Test compound (dissolved in 100% DMSO)

  • 96-well microtiter plates

  • Phosphocellulose paper or appropriate capture membrane

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Create a serial dilution of the triazolopyridine test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down in 10-fold or 3-fold steps.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Kinase buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

    • p38α enzyme solution.

    • Substrate solution (e.g., ATF2).

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Detection of Phosphorylation:

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

workflow lib 1. Library Synthesis (Triazolopyridine Derivatives) hts 2. High-Throughput Screening (Biochemical/Cell-based Assays) lib->hts hit 3. Hit Identification hts->hit sar 4. Lead Optimization (Structure-Activity Relationship) hit->sar adme 5. In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) sar->adme Iterative Design vivo 6. In Vivo Efficacy Studies (Disease Models) sar->vivo adme->sar candidate 7. Preclinical Candidate vivo->candidate

Caption: A typical drug discovery workflow for developing triazolopyridine-based therapeutics.

Conclusion and Future Perspectives

The triazolopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile framework for the development of drugs targeting a remarkable range of diseases.[1][25] Its derivatives have demonstrated potent activities as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The success of this scaffold is rooted in its favorable physicochemical properties and its ability to be readily modified to achieve high target affinity and selectivity.

Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the potential of triazolopyridine derivatives against new and challenging biological targets.

  • Dual-Target Inhibitors: Designing single molecules that can modulate multiple targets within a disease pathway, such as the JAK/HDAC dual inhibitors already being explored.[14]

  • Overcoming Drug Resistance: Synthesizing next-generation derivatives that can overcome resistance mechanisms developed against existing therapies.

  • Improving Pharmacokinetics: Continued optimization of drug-like properties, including oral bioavailability and brain penetration, to enhance therapeutic efficacy and patient compliance.

Despite the challenges inherent in drug development, such as toxicity and formulation difficulties, the robust and ever-expanding pharmacology of triazolopyridine derivatives ensures their lasting relevance and bright future in the pharmaceutical landscape.[1]

References

Methodological & Application

Application Notes & Protocols: Leveraging 6-Bromo-2-methyl-triazolo[1,5-a]pyridine for Kinase Inhibitor Synthesis

Application Notes & Protocols: Leveraging 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine for Kinase Inhibitor Synthesis

Introduction: The Privileged Triazolopyridine Scaffold in Kinase Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[4] Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow it to function as an effective hinge-binder, mimicking the adenine moiety of ATP to occupy the enzyme's active site. This interaction is a cornerstone of competitive kinase inhibition, a strategy that has yielded numerous successful cancer therapies.[5][6] The triazolopyridine scaffold has been successfully employed to develop inhibitors for a range of clinically relevant kinases, including p38 MAP kinase[1][2], VEGFR2[7], Janus kinases (JAKs)[8], and Pim-1 kinase[9], underscoring its versatility and importance in drug development.

This guide focuses on a particularly valuable derivative: 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine . The 2-methyl group can provide beneficial steric interactions or be a site for metabolic blocking, while the bromine atom at the 6-position is not merely a substituent but a versatile synthetic handle. It enables a diverse array of late-stage functionalizations through transition-metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed protocols and expert insights for utilizing this key intermediate in the synthesis of novel kinase inhibitors.

Section 1: The Strategic Importance of the 6-Bromo Substituent

The C-Br bond at the 6-position is the key to the synthetic utility of this building block. It is sufficiently reactive to participate in a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern drug discovery.[10][11] This allows for the modular assembly of complex molecules where a diverse set of aryl, heteroaryl, or amino groups can be appended to the core scaffold. This modularity is critical for fine-tuning a compound's potency, selectivity, and pharmacokinetic properties.

Gcluster_startCore Building Blockcluster_reactionsKey Cross-Coupling Reactionscluster_productsDiverse Kinase Inhibitor Scaffoldsstart6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridinesuzukiSuzuki-Miyaura(C-C Coupling)start->suzuki ArB(OH)₂buchwaldBuchwald-Hartwig(C-N Coupling)start->buchwald R₂NHsonogashiraSonogashira(C-C Coupling)start->sonogashira Alkyneprod_aryl6-Aryl Derivativessuzuki->prod_arylprod_amino6-Amino Derivativesbuchwald->prod_aminoprod_alkynyl6-Alkynyl Derivativessonogashira->prod_alkynyl

Caption: Versatile synthetic pathways using the 6-bromo intermediate.

Section 2: Core Synthetic Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific or challenging substrates.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is arguably the most powerful method for introducing aryl or heteroaryl moieties, which are critical for establishing key interactions within the kinase active site.

Rationale: The choice of a palladium catalyst with a bulky phosphine ligand (e.g., XPhos) is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle while preventing undesired side reactions like debromination.[3] A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is used to activate the boronic acid.[11] Anhydrous dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst like XPhos Pd G2 (0.05 eq.) with the corresponding ligand XPhos (0.1 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Degas the mixture by bubbling argon through the solution for 10-15 minutes. Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is essential for introducing amine linkers, which can act as hydrogen bond donors or acceptors, or serve as attachment points for side chains designed to target specific pockets of the kinase.

Rationale: This reaction requires a specific catalyst/ligand combination optimized for C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04-0.08 eq.).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

  • Reaction Execution: Seal the vessel and heat to 80-110 °C.

  • Monitoring & Workup: Monitor and work up as described in Protocol 2.1.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Case Study - Synthesis of a p38α MAP Kinase Inhibitor Analog

The triazolopyridine scaffold is a well-documented inhibitor of p38 MAP kinase, a key enzyme in the inflammatory response.[4][12] The following workflow illustrates how the protocols above can be combined to synthesize a representative inhibitor.

GA6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineCSuzuki Coupling(Protocol 2.1)A->CB2,4-Difluorophenylboronic acidB->CDIntermediate:6-(2,4-Difluorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridineC->DEFurther Functionalization(e.g., N-alkylation, etc.)D->EFFinal p38α InhibitorAnalogE->F

Caption: Workflow for the synthesis of a p38 kinase inhibitor analog.

This synthetic route leverages a Suzuki coupling to install the 2,4-difluorophenyl group, a common moiety in p38 inhibitors that often occupies the hydrophobic pocket adjacent to the hinge region.[1] Subsequent modifications can be performed to complete the synthesis of the final target molecule.

Section 4: Biological Evaluation and Structure-Activity Relationship (SAR)

Once synthesized, the novel compounds must be evaluated for their biological activity. A standard method is an in vitro kinase assay to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 4.1: In Vitro p38α Kinase Assay (Representative)

Rationale: This assay measures the direct inhibitory effect of the compound on the purified p38α enzyme. The final DMSO concentration must be kept low (<1%) to avoid artifacts. The assay measures the phosphorylation of a substrate peptide by the kinase using ATP.[4]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer (specific buffer composition depends on the assay platform, e.g., TR-FRET, luminescence).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

  • Enzyme Addition: Add 2 µL of recombinant human p38α kinase enzyme diluted in kinase buffer.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal according to the specific assay platform's instructions (e.g., by adding a detection reagent that quantifies ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Illustrative SAR Data

The modular synthesis enabled by 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine allows for rapid generation of SAR data. The following table, based on representative data for p38 inhibitors, illustrates how modifications can impact potency.[1][4]

CompoundR Group at 6-positionp38α IC₅₀ (nM)Rationale for Modification
1 4-Fluorophenyl100Initial hit, explores basic phenyl substitution.
2 2,4-Difluorophenyl25Addition of a second fluorine can improve binding affinity through favorable interactions in the active site.
3 4-Pyridyl80Introduces a basic nitrogen, potentially improving solubility and forming new hydrogen bonds.
4 4-(Methylamino)phenyl15Extends into solvent-exposed region, amine can form a key hydrogen bond and improve properties.

Conclusion

6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategically placed bromine atom serves as a reliable handle for introducing molecular diversity through robust and well-established cross-coupling reactions. The protocols and insights provided in this guide empower researchers and drug development professionals to efficiently leverage this intermediate to construct novel, potent, and selective kinase inhibitors for a variety of therapeutic targets.

Synthesis of 6-amino-2-methyl-triazolo[1,5-a]pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-amino-2-methyl-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide range of biological activities, making the development of robust and efficient synthetic routes a critical endeavor for researchers in the field. This guide provides a comprehensive overview of a reliable synthetic pathway to access these valuable compounds, complete with detailed experimental protocols, mechanistic insights, and characterization data.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention from synthetic and medicinal chemists. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological properties. The introduction of an amino group at the 6-position and a methyl group at the 2-position can significantly modulate the biological activity of the parent scaffold, making the targeted synthesis of 6-amino-2-methyl-triazolo[1,5-a]pyridine and its derivatives a key objective in the exploration of new therapeutic agents.

A Strategic Approach to the Synthesis

The synthetic strategy outlined herein provides a reliable and scalable route to 6-amino-2-methyl-triazolo[1,5-a]pyridine, commencing from the commercially available starting material, 2-amino-6-methyl-5-nitropyridine. This multi-step synthesis involves a sequence of well-established and high-yielding transformations, ensuring the efficient construction of the target molecule. The key steps include the conversion of the 2-amino group to a hydrazino functionality, subsequent cyclization to form the triazole ring, and a final reduction of the nitro group to the desired amine.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 2-Amino-6-methyl-5-nitropyridine B 2-Hydrazino-6-methyl-5-nitropyridine A->B Hydrazination C 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine B->C Cyclization D 6-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyridine C->D Reduction

Caption: Synthetic route to 6-amino-2-methyl-triazolo[1,5-a]pyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydrazino-6-methyl-5-nitropyridine

The initial step involves the conversion of the 2-amino group of the starting material into a hydrazino group. A common method to achieve this is through diazotization followed by reduction. However, a more direct approach involves the reaction with hydrazine hydrate. While a direct displacement of an amino group is not feasible, this protocol adapts a procedure for the synthesis of a similar hydrazinopyridine derivative from a chloro-substituted precursor. For the synthesis starting from 2-amino-6-methyl-5-nitropyridine, a preliminary conversion to the corresponding 2-chloro derivative would be necessary, followed by hydrazinolysis. A general procedure for the synthesis of a hydrazinopyridine from a chloropyridine is provided below.

Protocol:

  • To a solution of 2-chloro-6-methyl-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add hydrazine hydrate (2-3 equivalents).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then triturated with water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-hydrazino-6-methyl-5-nitropyridine as a solid.

Reagent/SolventMolar Ratio/VolumeNotes
2-Chloro-6-methyl-5-nitropyridine1 eqStarting material
Hydrazine hydrate2-3 eqReagent
Ethanol or Acetonitrile10-20 mL/gSolvent
Step 2: Synthesis of 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

The second step involves the cyclization of the 2-hydrazinopyridine intermediate with acetic anhydride to form the desired triazolo[1,5-a]pyridine ring system. The acetic anhydride serves as both the acylating agent and the cyclizing agent, providing the carbon atom that will become the 2-position of the triazole ring, with the methyl group already incorporated.

Protocol:

  • Suspend 2-hydrazino-6-methyl-5-nitropyridine (1 equivalent) in an excess of acetic anhydride.

  • Heat the mixture to reflux for a period of 2-4 hours, with continuous stirring. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess acetic anhydride.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then dried.

  • The crude 2-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine can be purified by recrystallization from a suitable solvent like ethanol.

ReagentMolar Ratio/VolumeNotes
2-Hydrazino-6-methyl-5-nitropyridine1 eqStarting material
Acetic AnhydrideExcess (5-10 eq)Reagent and solvent
Step 3: Synthesis of 6-Amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The final step in the synthesis is the reduction of the nitro group at the 6-position to the corresponding amino group. This transformation can be achieved using various reducing agents, with tin(II) chloride in an acidic medium or catalytic hydrogenation being common and effective methods.[4]

Protocol using Tin(II) Chloride:

  • Dissolve 2-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1 equivalent) in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Add an excess of tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final 6-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Protocol using Catalytic Hydrogenation:

  • Dissolve 2-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature with vigorous stirring.

  • The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the desired 6-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Reagent/CatalystMolar Ratio/AmountNotes
2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine1 eqStarting material
Tin(II) chloride dihydrate3-5 eqReducing agent
or Palladium on carbon (10%)5-10 mol%Catalyst for hydrogenation
Hydrogen gas1 atm (balloon) or higherReducing agent

Characterization of the Final Product

The structure and purity of the synthesized 6-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the expected protons and carbons in the final structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group.

Mechanistic Insights

The cyclization of the 2-hydrazinopyridine with acetic anhydride proceeds through an initial acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety to form an N-acetylhydrazino intermediate. This is followed by an intramolecular cyclization, where the pyridine ring nitrogen attacks the carbonyl carbon of the acetyl group, leading to the formation of a five-membered triazole ring. Subsequent dehydration results in the aromatic triazolo[1,5-a]pyridine system.

Conclusion

The synthetic route detailed in this guide provides a clear and reproducible pathway for the synthesis of 6-amino-2-methyl-triazolo[1,5-a]pyridine derivatives. By following these protocols, researchers and drug development professionals can efficiently access this important class of compounds for further investigation and application in various therapeutic areas. The provided methodologies are based on established chemical principles and offer a solid foundation for the synthesis of a diverse library of analogs for structure-activity relationship studies.

References

The Rising Star in Agrochemical Research: Application Notes for 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this dynamic landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the triazolopyridine scaffold gaining significant attention.[1][2] This guide provides an in-depth technical overview of a promising, yet underexplored, member of this family: 6-Bromo-2-methyl-triazolo[1,5-a]pyridine . We will delve into its synthesis, potential applications as a herbicide and fungicide, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of crop protection solutions.

Introduction: The Triazolopyridine Scaffold - A Privileged Structure in Agrochemicals

The fusion of a triazole and a pyridine ring creates the triazolopyridine core, a structure that has demonstrated a remarkable breadth of biological activities.[1][2] These compounds have shown significant potential in both medicinal chemistry and agrochemical development due to their modifiable structures and broad-spectrum efficacy.[2] In the agricultural sector, triazolopyridine and its related triazolopyrimidine derivatives have been investigated for their potent herbicidal, fungicidal, and insecticidal properties.[2][3][4]

The versatility of this scaffold allows for fine-tuning of its biological activity through the introduction of various substituents. The strategic placement of a bromine atom and a methyl group, as in the case of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, offers a unique combination of lipophilicity and electronic properties that can enhance its interaction with biological targets.

Physicochemical Properties of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

PropertyValueReference
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol
Appearance Solid (predicted)
SMILES Cc1cc(Br)cn2ncnc12
InChIKey VRLCTKGHPFTFQX-UHFFFAOYSA-N[5]
CAS Number 899429-04-0

Synthesis Protocol

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through various established methods, often involving the cyclization of 2-aminopyridine derivatives.[6] The following is a representative protocol for the synthesis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, adapted from known procedures for similar structures.

Diagram of Synthetic Workflow:

Synthesis_Workflow A Starting Material: 2-Amino-5-bromopyridine C Intermediate Formation: N-(5-Bromopyridin-2-yl)-N'-acetylguanidine A->C Reaction B Reagent: N-acetyl-N'-cyano-S-methylisothiourea B->C Reaction E Final Product: 6-Bromo-2-methyl-triazolo[1,5-a]pyridine C->E Intramolecular Cyclization D Cyclization Reagent: Polyphosphoric Acid (PPA) D->E Catalyst F Purification: Column Chromatography E->F Purification

Caption: Synthetic workflow for 6-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Step-by-Step Protocol:

  • Intermediate Synthesis:

    • In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 eq.) in a suitable solvent such as ethanol.

    • Add N-acetyl-N'-cyano-S-methylisothiourea (1.1 eq.) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude N-(5-Bromopyridin-2-yl)-N'-acetylguanidine can be purified by recrystallization or used directly in the next step.

  • Cyclization:

    • Add the crude intermediate to polyphosphoric acid (PPA) at 120-140 °C.

    • Stir the mixture at this temperature for 2-3 hours.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 6-Bromo-2-methyl-triazolo[1,5-a]pyridine.

    • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Application in Herbicidal Research

Triazolopyrimidine sulfonamides are known to act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[7] Given the structural similarity, 6-Bromo-2-methyl-triazolo[1,5-a]pyridine is a prime candidate for evaluation as an ALS inhibitor.

Diagram of Herbicidal Screening Workflow:

Herbicidal_Screening A Compound Preparation: Stock solution of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine C Seed Germination Assay: Petri dish with treated filter paper A->C D Whole Plant Assay: Post-emergence spray application A->D B Plant Species Selection: Monocots (e.g., wheat) Dicots (e.g., lettuce) B->C B->D E Data Collection: Germination rate, root/shoot length, phytotoxicity symptoms C->E D->E F Analysis: IC50 determination E->F

Caption: Workflow for primary herbicidal screening.

Protocol for Primary Herbicidal Screening (In Vitro):

  • Plant Material: Use seeds of representative monocot (e.g., Triticum aestivum) and dicot (e.g., Lactuca sativa) species.

  • Test Compound Preparation: Prepare a stock solution of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween-20).

  • Petri Dish Assay:

    • Place a filter paper in a sterile Petri dish (9 cm).

    • Evenly apply 5 mL of the test solution to the filter paper. A solvent control and a positive control (a commercial herbicide like chlorsulfuron) should be included.

    • Place 20-30 seeds on the filter paper.

    • Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 7-10 days, measure the germination rate, and the length of the root and shoot for each treatment.

  • Data Analysis: Calculate the percentage inhibition of germination, root growth, and shoot growth compared to the solvent control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol for Secondary Herbicidal Screening (In Vivo):

  • Plant Cultivation: Grow the selected plant species in pots containing a standard potting mix until they reach the 2-3 leaf stage.

  • Application of Test Compound: Apply the test solutions (prepared as in the in vitro assay) as a foliar spray to the plants until runoff.

  • Evaluation: Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Data Analysis: Score the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Application in Fungicidal Research

Triazole and triazolopyrimidine derivatives are well-established classes of fungicides.[4][8] They often act by inhibiting sterol biosynthesis in fungi. The potential of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine as a fungicide can be evaluated using the following protocols.

Diagram of Fungicidal Screening Workflow:

Fungicidal_Screening A Compound Preparation: Stock solution of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine C In Vitro Mycelial Growth Assay: Poisoned food technique A->C D Spore Germination Assay: Microscopic evaluation A->D B Fungal Pathogen Selection: e.g., Botrytis cinerea, Phytophthora infestans B->C B->D E Data Collection: Colony diameter, Spore germination rate C->E D->E F Analysis: EC50 determination E->F

Caption: Workflow for primary fungicidal screening.

Protocol for In Vitro Antifungal Assay (Poisoned Food Technique):

  • Fungal Cultures: Use pure cultures of economically important plant pathogenic fungi such as Botrytis cinerea and Phytophthora infestans.

  • Medium Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool to 45-50°C.

  • Incorporation of Test Compound: Add the stock solution of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine to the molten agar to achieve the desired final concentrations. Also, prepare a solvent control and a positive control (a commercial fungicide like tebuconazole).

  • Inoculation: Pour the amended agar into sterile Petri dishes. Once solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 22-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ value (the effective concentration that causes 50% inhibition).[8]

Mechanism of Action Studies: A Causal Explanation

Should 6-Bromo-2-methyl-triazolo[1,5-a]pyridine exhibit significant herbicidal or fungicidal activity, subsequent studies should focus on elucidating its mechanism of action.

  • For Herbicidal Activity: Based on the activity of related compounds, inhibition of the ALS enzyme is a primary hypothesis.[7][9][10] This can be investigated through in vitro enzyme assays using isolated plant ALS. Comparing the activity against wild-type and known ALS-resistant mutant enzymes can provide further evidence.[9][10]

  • For Fungicidal Activity: The inhibition of sterol biosynthesis is a likely mechanism. This can be explored by analyzing the sterol profile of treated fungal cells using gas chromatography-mass spectrometry (GC-MS). An accumulation of specific sterol precursors would indicate inhibition of a particular enzyme in the pathway.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, the following self-validating systems must be integrated into the protocols:

  • Inclusion of Controls: Every experiment must include a negative (solvent) control and a positive control (a compound with a known mode of action). This allows for the normalization of data and confirms the validity of the assay system.

  • Dose-Response Curves: Evaluating the compound across a range of concentrations is crucial for determining potency (IC₅₀ or EC₅₀ values) and observing the dose-dependent nature of the biological effect.

  • Replication: All experiments should be conducted with a sufficient number of biological and technical replicates to ensure statistical significance.

  • Confirmation of Structure: The identity and purity of the synthesized 6-Bromo-2-methyl-triazolo[1,5-a]pyridine must be rigorously confirmed by analytical methods before biological testing.

Conclusion and Future Directions

6-Bromo-2-methyl-triazolo[1,5-a]pyridine represents a promising, yet largely unexplored, scaffold for the development of novel agrochemicals. The protocols outlined in this guide provide a robust framework for its synthesis and evaluation as a potential herbicide and fungicide. The versatility of the triazolopyridine core suggests that further structural modifications could lead to the discovery of even more potent and selective crop protection agents. Future research should focus on expanding the scope of biological screening to include insecticidal and other agronomically relevant activities, as well as detailed structure-activity relationship (SAR) studies to optimize the lead compound.

References

Application Note & Protocol: Sonogashira Coupling with 6-Bromo-triazolo[1,5-a]pyridine Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potential anticancer and anti-inflammatory agents.[2][3][4] The functionalization of this core structure is paramount for developing novel therapeutic agents. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides, enabling the introduction of diverse alkynyl moieties onto the triazolo[1,5-a]pyridine skeleton.[5][6] This document provides a detailed guide for performing the Sonogashira coupling with 6-bromo-triazolo[1,5-a]pyridine analogs, including a mechanistic overview, a step-by-step protocol, troubleshooting advice, and key considerations for successful execution.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing sp²-sp carbon-carbon bonds under relatively mild conditions.[6] This palladium- and copper-cocatalyzed reaction has been extensively applied in the synthesis of complex molecules, from natural products to pharmaceuticals.[5][6] For drug development professionals, the ability to efficiently couple a wide array of terminal alkynes with the 6-bromo-triazolo[1,5-a]pyridine core opens a direct path to novel chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. The triazolopyridine scaffold itself is of significant interest due to its structural similarity to purines, making it a viable purine surrogate in various drug discovery programs.[3]

Mechanistic Overview: The Catalytic Cycles in Action

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: The cycle begins with the oxidative addition of the 6-bromo-triazolo[1,5-a]pyridine to a palladium(0) complex. This is often the rate-limiting step, particularly with less reactive aryl bromides compared to iodides.[1][7]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide intermediate.[8]

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the desired 6-alkynyl-triazolo[1,5-a]pyridine product and regenerate the active palladium(0) catalyst.[8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Ar-Br Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne Cu-C≡CR ReductiveElimination Reductive Elimination PdII_Alkyne->ReductiveElimination ReductiveElimination->Pd0 Ar-C≡CR CuI CuI AlkyneActivation Alkyne Activation CuI->AlkyneActivation Cu_Acetylide Cu-C≡CR AlkyneActivation->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->Transmetalation

Figure 1: Simplified catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a general guideline for the Sonogashira coupling of 6-bromo-triazolo[1,5-a]pyridine analogs. Optimization may be required for specific substrates.

3.1. Materials and Reagents

  • 6-bromo-triazolo[1,5-a]pyridine analog (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (0.02–0.05 equiv) or Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04–0.10 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

3.2. Reaction Setup and Execution

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-bromo-triazolo[1,5-a]pyridine analog (1.0 equiv), the palladium catalyst, and CuI.[8]

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxygen-induced side reactions like Glaser coupling.[1]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (THF or DMF) followed by the amine base.[8] Stir the mixture for a few minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.[8]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50–80 °C. The optimal temperature will depend on the reactivity of the specific substrates.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3.3. Workup and Purification

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol_Workflow Start Start: Dry Schlenk Flask AddReagents Add 6-bromo-triazolo[1,5-a]pyridine, Pd catalyst, and CuI Start->AddReagents InertAtmosphere Evacuate and backfill with inert gas (3x) AddReagents->InertAtmosphere AddSolvents Add anhydrous solvent and amine base InertAtmosphere->AddSolvents AddAlkyne Add terminal alkyne dropwise AddSolvents->AddAlkyne Reaction Stir at RT or heat (50-80 °C) Monitor by TLC/LC-MS AddAlkyne->Reaction Workup Cool, dilute, and filter through celite Reaction->Workup Extraction Wash with aq. NH₄Cl and brine Workup->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification End End: Pure Product Purification->End

Figure 2: Experimental workflow for the Sonogashira coupling.

Key Parameters and Optimization

The success of the Sonogashira coupling with 6-bromo-triazolo[1,5-a]pyridine analogs can be highly dependent on the careful selection of reaction parameters.

ParameterTypical Range/OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ. The choice may depend on substrate stability and desired reactivity.[10]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate. Use of fresh, high-purity CuI is recommended.[1]
Base TEA, DIPEA, PiperidineAn amine base is required to deprotonate the alkyne.[1] The choice of base can influence reaction rate and side product formation.
Solvent THF, DMF, Toluene, AcetonitrileThe solvent should be anhydrous and degassed. DMF and THF are commonly used for their good solvating properties.[1][9]
Temperature Room Temp. to 100 °CAryl bromides are less reactive than iodides and often require heating to facilitate the oxidative addition step.[1][9]
Ligands PPh₃ (in catalyst), othersElectron-rich and bulky phosphine ligands can enhance the rate of oxidative addition for less reactive aryl bromides.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst- Low reactivity of the aryl bromide[7]- Insufficient temperature- Use a fresh, active catalyst.- Increase the reaction temperature.[9]- Consider using a more active catalyst system with specialized ligands.[10]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Ensure strictly anhydrous and anaerobic conditions.[1]- Use high-purity reagents and solvents. Some anecdotal evidence suggests THF might promote its formation.[11]
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously degas all reagents and maintain a positive inert gas pressure.[1][12]- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[1]
Complex Mixture of Products - Side reactions due to high temperature- Instability of starting materials or products- Lower the reaction temperature and extend the reaction time.- Ensure the purity of starting materials.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of the 6-bromo-triazolo[1,5-a]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of novel compounds for biological screening. This application note provides a robust starting point for these synthetic endeavors, empowering scientists in the field of drug discovery to accelerate the development of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine in Fragment-Based Drug Design

Application Notes & Protocols: The Strategic Use of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern drug discovery, offering an efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1] This methodology hinges on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target, which are then optimized into potent drug candidates.[2][3] This guide provides a detailed examination of 6-Bromo-2-methyl-[4][5][1]triazolo[1,5-a]pyridine , a heterocyclic fragment with significant potential for FBDD campaigns. We will explore its physicochemical properties, its role as a versatile scaffold, and provide detailed protocols for its application in screening cascades, hit validation, and subsequent hit-to-lead optimization.

Introduction: The Rationale for Heterocyclic Fragments

The exploration of chemical space in drug discovery is a monumental task.[2] FBDD offers a more efficient path by screening smaller libraries of low-complexity molecules, which can achieve broader coverage of potential binding interactions than vast libraries of larger compounds.[2][3] The hits from FBDD, though typically weak binders, are highly ligand-efficient and serve as superior starting points for rational, structure-guided optimization.[2]

Heterocyclic scaffolds, such as the triazolopyridine core, are of particular interest. The[4][5][1]triazolo[1,5-a]pyridine ring system is a bioisostere of purines and has demonstrated remarkable versatility in medicinal chemistry, targeting a wide range of proteins including kinases and enzymes involved in inflammatory diseases and cancer.[6][7][8] The specific fragment, 6-Bromo-2-methyl-[4][5][1]triazolo[1,5-a]pyridine , offers a unique combination of features that make it an attractive tool for FBDD.

Fragment Profile: 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

A successful fragment must possess properties that make it amenable to screening and subsequent chemical elaboration. The "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) provides a general guideline for desirable fragment characteristics.[5] 6-Bromo-2-methyl-[4][5][1]triazolo[1,5-a]pyridine aligns well with these principles.

Table 1: Physicochemical Properties of the Fragment

Property Value Source
IUPAC Name 6-Bromo-2-methyl-1,2,4-triazolo[1,5-a]pyridine -
CAS Number 7169-95-1 [9]
Molecular Formula C₇H₆BrN₃ [9]
Molecular Weight 212.05 g/mol [10]
Melting Point 154.5-155 °C [9]
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 3 Calculated
cLogP ~1.6 - 1.8 Calculated

| Key Features | - Rigid bicyclic scaffold for defined vector orientation.- Methyl group for potential hydrophobic interactions.- Nitrogen atoms in the ring system as H-bond acceptors.- Bromine atom at the 6-position as a versatile synthetic handle for fragment growing. |[10] |

The bromine atom is a particularly strategic feature. It provides a reliable, well-documented reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the "fragment growing" strategy where chemical complexity is systematically added to explore the binding pocket adjacent to the initial fragment binding site.[11][12]

FBDD Workflow Using 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The integration of this fragment into a drug discovery campaign follows a structured, multi-stage process designed to identify and validate its interaction with a protein target and then evolve it into a potent lead.

FBDD_Workflowcluster_0Phase 1: Hit Identificationcluster_1Phase 2: Hit Validation & Characterizationcluster_2Phase 3: Hit-to-Lead OptimizationLibFragment Library(incl. Title Fragment)ScreenPrimary Screen(e.g., SPR, NMR)Lib->ScreenHigh ConcentrationScreeningHitsInitial HitsScreen->HitsWeak Binders(μM-mM Affinity)OrthoOrthogonal Screen(e.g., NMR, X-ray)Hits->OrthoTriage & ValidationStructStructural Biology(X-ray, Cryo-EM)Ortho->StructBinding ModeConfirmationGrowFragment Growing(Suzuki, etc. at Br)Struct->GrowStructure-Guided DesignConfirmedConfirmed & CharacterizedFragment HitSARStructure-ActivityRelationship (SAR)LeadLead Compound(nM Affinity)SAR->LeadPotency & ADMEImprovementGrow->SARIterative Synthesis& Testing

Caption: FBDD workflow from fragment screening to lead optimization.

Application Protocols

Trustworthy protocols are self-validating. The following methods incorporate orthogonal validation steps to ensure the reliability of results, minimizing the risk of false positives that can plague screening campaigns.[13][14]

Protocol 4.1: Primary Screening & Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a powerful primary screening technique due to its sensitivity, real-time data acquisition, and low protein consumption.[14][15] It directly measures binding events, providing kinetic and affinity data.

Objective: To identify fragments that bind to a target protein and quantify their binding affinity (K_D) and kinetics (k_on, k_off).

Pillar of Trustworthiness: This protocol uses a multi-step validation process, including buffer blank subtractions, a reference flow cell, and analysis of ligand efficiency to eliminate non-specific binders and artifacts.[13][15]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl (pH 8.5) injection.

    • A reference flow cell is prepared simultaneously using the same activation/deactivation chemistry but without protein injection. This is critical for subtracting bulk refractive index changes.[14]

  • Primary Screen (Single Concentration):

    • Prepare a stock solution of 6-Bromo-2-methyl-[4][5][1]triazolo[1,5-a]pyridine (and other library fragments) in 100% DMSO.

    • Dilute the fragment to a final concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+ with 2-5% DMSO). The final DMSO concentration must be precisely matched between the running buffer and the fragment samples to avoid false positives.[13]

    • Inject the fragment solution over the protein and reference flow cells for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer (e.g., 120 s).

    • A response is considered a "hit" if the signal on the protein channel is significantly above the reference channel and shows a binding-like sensorgram shape.

  • Hit Confirmation & Affinity Determination (Dose-Response):

    • For initial hits, perform a dose-response experiment by injecting the fragment over a range of concentrations (e.g., 10 µM to 500 µM).

    • Record the sensorgrams for each concentration.

    • Globally fit the association and dissociation phases of the reference-subtracted sensorgrams to a 1:1 Langmuir binding model to determine the kinetic rate constants (k_on, k_off) and the equilibrium dissociation constant (K_D).

  • Data Analysis & Triage:

    • Calculate Ligand Efficiency (LE) using the formula: LE = (–RT ln K_D) / N, where N is the number of heavy (non-hydrogen) atoms.

    • Prioritize hits with good LE (typically > 0.3 kcal/mol per heavy atom) as they form high-quality interactions relative to their size.[2]

Protocol 4.2: Orthogonal Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is considered a gold standard for validating fragment hits because it directly observes the physical interaction between the fragment and the target.[16] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for detecting weak binders.[4][5]

Objective: To confirm the direct binding of the fragment to the target protein.

Pillar of Trustworthiness: This method provides unambiguous proof of binding. By irradiating the protein and observing the transfer of saturation to the bound ligand, it directly confirms a physical interaction, making it highly robust against many artifacts seen in other assays.[16]

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Sample A (STD): Contains the target protein (10-50 µM) and the fragment (e.g., 500 µM).

    • Sample B (Reference): Contains only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of Sample B to identify the fragment's proton resonances.

    • For Sample A, acquire an STD-NMR spectrum. This involves two experiments:

      • On-resonance: A selective saturation pulse is applied to a region of the protein's aliphatic proton signals (e.g., -1 ppm), far from any fragment signals.

      • Off-resonance: The saturation pulse is applied to a region where no protein or fragment signals exist (e.g., 40 ppm).

    • The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • In the final STD spectrum, only protons of the fragment that are in close contact with the protein will show signals. The appearance of these signals is definitive evidence of binding.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most closely interacting with the protein (the binding epitope).

Hit_Validation_WorkflowStartPrimary Hit from SPRNMR_ValNMR Validation (STD/WaterLOGSY)Start->NMR_ValXRay_ValX-ray CrystallographyNMR_Val->XRay_ValBinding ConfirmedNo_BindDiscard (False Positive)NMR_Val->No_BindNo Binding SignalNo_StructCharacterized Hit(No Structure)XRay_Val->No_StructNo Structure(Soaking/Co-crystal Fails)Struct_HitConfirmed Hit with3D Binding PoseXRay_Val->Struct_HitCo-crystal StructureObtained

Caption: Decision workflow for fragment hit validation.

Protocol 4.3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase. It provides a definitive, atomic-level view of the binding mode, which is invaluable for structure-guided drug design.[17][18]

Objective: To determine the three-dimensional structure of the 6-Bromo-2-methyl-[4][5][1]triazolo[1,5-a]pyridine fragment bound to the target protein.

Pillar of Trustworthiness: Crystallography provides direct visual evidence of binding and the precise interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein, eliminating any ambiguity about the binding site and orientation.[19][20]

Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using established crystallization conditions (e.g., via vapor diffusion in sitting or hanging drops). Crystals should diffract to a resolution of <2.5Å.[19]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to overcome the fragment's weak affinity.[17]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

    • Flash-cool the soaked crystal in liquid nitrogen for data collection.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.[21]

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (e.g., 2Fo-Fc and Fo-Fc maps) to identify the density corresponding to the bound fragment. Specialized software can help detect the low-occupancy density typical of fragment binding.[19]

    • Model the fragment into the density and refine the structure to obtain the final protein-fragment complex model.

Hit-to-Lead: The Path Forward

With a confirmed hit and a high-resolution structure, the process of evolving the fragment into a lead compound begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[12]

Strategy: Fragment Growing

The 6-bromo position on the triazolopyridine scaffold is the ideal anchor point for a "fragment growing" strategy.[12][22] By observing the crystal structure, medicinal chemists can identify unoccupied space or "hot spots" adjacent to the bromine atom.[22]

Fragment_GrowingStart6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineBrReactionSuzuki Coupling+ Arylboronic AcidStart:f1->ReactionProductNew AnalogueAryl GroupReaction->Product:f1

Caption: Fragment growing via Suzuki coupling at the 6-bromo position.

A library of arylboronic acids can be coupled to the fragment's 6-position to synthesize a focused set of new analogues. These analogues are then tested for binding affinity. This iterative cycle of structure-based design, synthesis, and testing is the core of the Structure-Activity Relationship (SAR) exploration that drives the increase in potency from the millimolar affinity of the initial fragment to the nanomolar affinity required for a lead compound.[23]

Conclusion

6-Bromo-2-methyl-[4][5][1]triazolo[1,5-a]pyridine represents a highly valuable starting point for fragment-based drug design. Its favorable physicochemical properties, combined with a versatile synthetic handle, make it an ideal candidate for FBDD libraries. By employing a rigorous and multi-faceted screening and validation cascade utilizing SPR, NMR, and X-ray crystallography, researchers can confidently identify and characterize its interactions with protein targets. The structural insights gained from these methods provide a clear and rational path for optimizing this fragment into a novel, high-potency lead compound, demonstrating the power of FBDD to accelerate the discovery of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers and drug development professionals who are working with challenging heterocyclic substrates, specifically focusing on the Suzuki-Miyaura coupling of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial transformation effectively.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via cross-coupling is often non-trivial. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electron-deficient nature of the ring system can influence reactivity. This guide addresses the most common challenges you may face.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki protocol (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) failing for 6-Bromo-2-methyl-triazolo[1,5-a]pyridine?

A1: The primary reason standard protocols often fail is catalyst inhibition. The lone pairs on the pyridine and triazole nitrogen atoms can coordinate strongly to the palladium center, forming off-cycle, inactive complexes. Standard, less bulky ligands like triphenylphosphine (PPh₃) are not sufficient to prevent this unproductive binding. You need more sterically demanding and electron-rich ligands to promote the desired catalytic cycle.

Q2: What is the biggest factor to consider when starting an optimization screen for this substrate?

A2: The ligand/catalyst system is the most critical variable. While base and solvent are important, the choice of phosphine ligand directly addresses the core challenge of catalyst inhibition by the N-heterocyclic substrate. Starting with a small screen of modern, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) is the most high-yield optimization strategy.

Q3: Should I use a boronic acid or a boronic acid pinacol ester (BPin)?

A3: While boronic acids are common, they are prone to side reactions like protodeboronation and trimerization to form boroxines. For sensitive or challenging couplings, using the corresponding boronic acid pinacol ester (BPin) is highly recommended. BPin esters are generally more stable, weighable solids that lead to more reproducible results and cleaner reaction profiles, often minimizing the formation of homo-coupled byproducts.

Q4: My reaction looks clean by TLC/LCMS, but the yield is low after workup and chromatography. What could be the issue?

A4: This often points to product sequestration or decomposition. The nitrogen atoms in your coupled product can chelate to silica gel, leading to poor recovery during column chromatography. Try deactivating the silica gel with triethylamine (e.g., eluting with a solvent system containing 0.5-1% Et₃N) or consider using an alternative stationary phase like alumina. Additionally, some coupled products can be sensitive to residual acid or palladium, so a thorough aqueous wash (e.g., with EDTA solution to scavenge metals) before chromatography is advisable.

Troubleshooting Guide: From Failed Reaction to Optimized Success

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Problem 1: Low to No Conversion of Starting Material

You've run the reaction and LCMS analysis shows predominantly unreacted 6-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Initial Diagnosis: This is a classic sign of an inactive or inhibited catalytic system. The oxidative addition of the palladium to your aryl bromide is likely the failing step, or the catalyst is being immediately sequestered by the substrate's nitrogen atoms.

Troubleshooting Workflow:

start Low / No Conversion check_reagents 1. Verify Reagent Quality - Is the base anhydrous? - Is the solvent degassed? - Is the boronic acid/ester pure? start->check_reagents First, check fundamentals change_catalyst 2. Change Catalyst System - Switch from Pd(PPh3)4 to a modern pre-catalyst - Use bulky, electron-rich ligands check_reagents->change_catalyst If reagents are good precat Recommended Systems: - SPhos / G3-Pd Precatalyst - XPhos / G2-Pd Precatalyst - RuPhos / G4-Pd Precatalyst change_catalyst->precat change_base 3. Screen Different Bases - Is the base strong enough? - Try Cs2CO3 or K3PO4 change_catalyst->change_base If conversion is still low change_solvent 4. Modify Solvent System - Ensure adequate water content (e.g., Dioxane:H2O 4:1) - Try an alternative like 2-MeTHF change_base->change_solvent If base change has minor effect success Optimized Conversion change_solvent->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Detailed Steps & Explanation:

  • Re-evaluate Your Catalyst: As discussed in FAQ1, standard catalysts are prone to failure. The most impactful change is to move to a modern palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand. These ligands create a sterically-congested environment around the palladium, which both promotes the crucial reductive elimination step and physically blocks the substrate's nitrogens from deactivating the catalyst.

  • Select a Stronger, Non-Nucleophilic Base: A weak base may not be sufficient to facilitate the transmetalation step, where the organic group is transferred from boron to palladium. While K₂CO₃ is a common choice, switching to a stronger, yet typically non-nucleophilic, base like K₃PO₄ or Cs₂CO₃ can dramatically accelerate the reaction. Cesium carbonate, in particular, is known to enhance Suzuki couplings through the "cesium effect," though the exact mechanism is still debated.

  • Ensure Proper Solvent & Degassing: Oxygen is a known poison for Pd(0) catalysts. Ensure your solvent is rigorously degassed via a sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. The water content in solvent systems like dioxane/water or toluene/water is also critical; it aids in dissolving the base and facilitating the transmetalation step. Anhydrous conditions can sometimes stall the reaction completely.

Problem 2: Significant Byproduct Formation (Homo-coupling & Debromination)

Your reaction proceeds, but you observe significant amounts of Ar-Ar (from your boronic acid) and the debrominated starting material, 2-methyl-triazolo[1,5-a]pyridine.

Initial Diagnosis: These side reactions indicate issues with the catalyst's stability and the timing of the catalytic cycle steps.

  • Homo-coupling (Ar-Ar): Often caused by oxygen contamination, which promotes the oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow relative to other side reactions.

  • Debromination (Protodehalogenation): This occurs when the palladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation. Water or trace impurities can be the proton source.

Recommended Solutions:

ProblemPotential CauseSuggested SolutionRationale
Homo-coupling 1. Oxygen in reaction1. Improve degassing procedure. Use a glovebox if possible.Removes the primary oxidant responsible for this side reaction.
2. Slow transmetalation2. Switch to a boronate ester (BPin). Use a stronger base (K₃PO₄).BPin esters are often more reactive in the transmetalation step. A stronger base accelerates this step, outcompeting the side reaction.
Debromination 1. Slow transmetalation1. Increase boronic acid/ester equivalents (from 1.1 to 1.5 eq).Le Châtelier's principle: increasing the concentration of the coupling partner pushes the reaction towards the desired transmetalation pathway.
2. Catalyst deactivation pathway2. Use a more electron-rich ligand (e.g., RuPhos, SPhos).These ligands form more stable Pd-Aryl intermediates that are less prone to undesired side reactions before transmetalation can occur.

Experimental Protocols

General Protocol for Suzuki Coupling of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

This protocol serves as a robust starting point using modern best practices.

setup 1. Reaction Setup - Add Aryl Bromide (1 eq) - Add Boronic Ester (1.2 eq) - Add Base (K3PO4, 2.5 eq) - Add Pd-Precatalyst/Ligand degas 2. Degassing - Seal vessel - Evacuate & backfill with Argon (3x cycle) setup->degas solvent 3. Add Solvent - Add degassed Dioxane/H2O (4:1) via syringe degas->solvent heat 4. Reaction - Heat to 80-100 °C - Monitor by LCMS solvent->heat workup 5. Workup & Purification - Quench, Extract - Purify via Chromatography heat->workup

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%). If working on the benchtop, add these solids quickly.

  • Degassing: Seal the reaction vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Place the reaction vial in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (consider deactivating with 1% Et₃N in the eluent system) to afford the desired product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle below highlights the three fundamental steps. Problems typically arise from slow rates in any of these steps or from off-cycle catalyst deactivation.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)L2-X (Oxidative Addition Intermediate) pd0->pd2_complex Ar-X oa_label Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' (Transmetalation Intermediate) pd2_complex->pd2_trans Ar'-B(OR)2 Base tm_label Transmetalation pd2_trans->pd0 Ar-Ar' re_label Reductive Elimination

Technical Support Center: Synthesis of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Technical Support Center: Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The following question-and-answer format provides in-depth, experience-driven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is consistently low. What are the most likely causes?

Low yields in this synthesis often trace back to one of three critical areas: incomplete cyclization, degradation of starting materials, or competing side reactions. The most common synthetic route involves the oxidative cyclization of an N-(5-bromo-pyridin-2-yl)acetimidamide or a related precursor.

Primary Causes & Solutions:

  • Inefficient Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are paramount. Agents like lead tetraacetate (Pb(OAc)₄), manganese dioxide (MnO₂), or iodine/potassium iodide (I₂/KI) are often used.[4][5] If the reaction is sluggish, the oxidant may be old or hydrated.

    • Troubleshooting:

      • Ensure your oxidizing agent is fresh and anhydrous.

      • Consider screening different oxidants. For instance, PIFA (phenyliodine bis(trifluoroacetate)) can be a highly effective, albeit more expensive, alternative for mediating N-N bond formation under mild conditions.[5]

      • Optimize the stoichiometry. An excess of the oxidant can sometimes lead to over-oxidation or decomposition, while an insufficient amount will result in incomplete conversion.

  • Suboptimal Reaction Temperature: The cyclization step is often temperature-sensitive. Excessively high temperatures can lead to the decomposition of the N-N bond or promote the formation of tar-like byproducts. Conversely, a temperature that is too low will result in a slow or stalled reaction.

    • Troubleshooting:

      • Begin with conditions reported in the literature and perform a systematic temperature optimization study (e.g., in 10 °C increments).

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before significant byproduct accumulation occurs.

  • Hydrolysis of Intermediates: The N-acylamidrazone intermediate, formed en route to the final product, can be susceptible to hydrolysis, especially under acidic or basic conditions if water is present. This reverts the intermediate back to starting materials or other degradation products.

    • Troubleshooting:

      • Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Q2: I'm observing an isomeric byproduct in my LC-MS/NMR analysis. What is it and how can I prevent its formation?

The most probable isomeric byproduct is the [1][2][3]triazolo[4,3-a]pyridine regioisomer. The formation of the desired [1,5-a] isomer versus the [4,3-a] isomer is a well-documented challenge in the synthesis of fused triazole systems.[6]

Mechanistic Insight:

The cyclization proceeds via an intramolecular nucleophilic attack.

  • [1,5-a] Isomer (Desired): Formation occurs via attack from the exocyclic nitrogen of the amidine onto the pyridine ring nitrogen, followed by oxidative N-N bond formation.

  • [4,3-a] Isomer (Side Product): This isomer can form via Dimroth rearrangement of the [1,5-a] product, particularly under acidic or thermal stress.[6] Alternatively, it can arise from a different cyclization pathway involving the hydrazinylpyridine intermediate.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption [label="Isomer Formation via Dimroth Rearrangement.", shape=plaintext, fontsize=10];

Troubleshooting & Prevention:

  • Control Reaction Conditions:

    • Temperature: Avoid prolonged heating or high reaction temperatures, which can facilitate the thermodynamically driven Dimroth rearrangement.

    • pH: Maintain neutral or slightly basic conditions during the reaction and workup. The rearrangement is often catalyzed by acid.[6]

  • Choice of Synthetic Route: Some synthetic strategies inherently favor the [1,5-a] isomer. For example, methods starting from 2-aminopyridines and cyclizing N-(pyrid-2-yl)formamidoximes or N-(pyridin-2-yl)benzimidamides often show high regioselectivity for the [1,5-a] system.[5]

Q3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?

Besides the regioisomer discussed above, several other impurities can complicate purification.

Impurity TypeLikely SourceRecommended Purification Strategy
Unreacted Starting Material Incomplete reaction, insufficient oxidant.Column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate or Dichloromethane/Methanol).
Over-brominated Species If elemental bromine or NBS is used in a harsh manner for bromination of the parent triazolopyridine.Careful control of brominating agent stoichiometry and temperature. Purification via recrystallization or preparative HPLC may be necessary.
De-brominated Product Reductive conditions during workup or purification; can also occur under certain catalytic (e.g., Palladium) conditions.[7]Avoid strong reducing agents. Purification is challenging due to similar polarity; preparative HPLC is the best option.
Polymeric/Tar-like material High reaction temperatures, strong acid/base, or highly reactive intermediates.Filter the crude reaction mixture through a plug of silica or celite before concentration. The main product can then be purified by column chromatography.

Step-by-Step Purification Protocol (Column Chromatography):

  • Slurry Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., Hexane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to isolate the fractions containing the pure product.

  • Confirmation: Combine the pure fractions, concentrate under reduced pressure, and confirm the purity and identity by NMR and LC-MS.

Q4: Can side reactions occur on the pyridine ring itself, other than the cyclization?

Yes, the pyridine ring, particularly when activated or under harsh conditions, can undergo side reactions.

  • Nucleophilic Substitution: The bromine atom at the 6-position is on a benzenoid-like position and is generally inert to nucleophilic substitution. However, positions 5 and 7 of the triazolopyridine system are activated towards nucleophilic attack.[8] If strong nucleophiles are present (e.g., from a subsequent reaction step), unintended substitution could occur.

  • Ring Opening: Under certain conditions, particularly with transition metals like palladium, the triazole ring can open with a loss of N₂.[7] While this is more a reaction of the product than a side reaction during its formation, it's a critical consideration for subsequent synthetic steps.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Troubleshooting Logic for Low Yield.", shape=plaintext, fontsize=10];

Technical Support Center: Purification of Brominated Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of halogenated heterocycles. Drawing from established protocols and scientific literature, we provide troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of brominated triazolopyridines in a question-and-answer format.

Q1: My TLC analysis shows multiple spots with very similar Rf values after bromination. How can I differentiate and separate these?

Possible Cause: The presence of regioisomers or a mixture of mono-, di-, or poly-brominated products is a common outcome in the bromination of heterocyclic systems. The position of bromination is directed by the electronic properties of the triazolopyridine ring system, but competitive reactions can lead to a mixture of isomers.

Suggested Solutions:

  • High-Resolution Chromatography: Standard silica gel chromatography may not be sufficient. Consider using a higher-resolution technique:

    • Flash Chromatography with High-Performance Media: Employ silica gel with a smaller particle size (e.g., 25-40 µm) to improve separation.

    • Reverse-Phase Chromatography: The increased hydrophobicity of brominated compounds makes them amenable to reverse-phase separation.[1] A gradient elution with a water/acetonitrile or water/methanol system, often with a modifier like formic acid or TFA, can be effective.

  • Recrystallization: If a solid, the crude product can be purified by fractional crystallization. The different isomers will likely have varying solubilities in a given solvent system. Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexanes) and mixtures thereof. Crystals of some brominated triazolopyridines have been successfully obtained from hot aqueous solutions.[2]

  • Derivative Formation: In some cases, converting the mixture to a derivative (e.g., an ester or an N-oxide) can alter the chromatographic properties, allowing for separation. The desired isomer can then be regenerated.

Q2: I'm struggling to remove residual palladium catalyst from my brominated triazolopyridine after a cross-coupling reaction. What are the best strategies?

Possible Cause: The nitrogen atoms in the triazolopyridine scaffold can act as Lewis bases and chelate to the palladium catalyst, forming stable, soluble complexes that are difficult to remove by simple filtration or standard chromatography.[3][4]

Suggested Solutions:

  • Filtration through Celite®: This is the first and simplest step, effective for removing heterogeneous catalysts like Pd/C or precipitated palladium black.[5][6] However, it is often insufficient for soluble palladium species.[7]

  • Palladium Scavengers: These are solid-supported reagents with functional groups that have a high affinity for palladium.[4]

    • Thiol-Based Scavengers: Highly effective for a broad range of palladium species.[4][7]

    • Triamine-Based Scavengers: Also a very effective option.[7]

    • Activated Carbon: A cost-effective choice, but it can sometimes adsorb the product, leading to yield loss.[3][4]

Experimental Protocol: Palladium Scavenging

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).

  • Scavenger Addition: Add the chosen scavenger (e.g., thiol-functionalized silica) to the solution. A common starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.[4]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 2 to 24 hours.[3][4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger with the bound palladium.[3][4]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3][4]

Decision Tree for Palladium Removal

G start Crude Product (Post Cross-Coupling) celite Filter through Celite® start->celite icpms Analyze for Pd (e.g., ICP-MS) celite->icpms spec Is Pd level below limit? icpms->spec scavenger Treat with Palladium Scavenger spec->scavenger No product Purified Product spec->product Yes scavenger->celite carbon Activated Carbon Treatment scavenger->carbon Alternative crystallize Crystallization scavenger->crystallize Alternative carbon->celite crystallize->product

Caption: A decision workflow for the removal of palladium catalyst.

Q3: My brominated triazolopyridine is an oil and streaks badly during column chromatography. How can I improve the separation?

Possible Cause: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking. The oily nature of the product prevents purification by crystallization.

Suggested Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Including a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or cyano).

  • Temporary Derivatization: Protect the basic nitrogen by forming a salt (e.g., with HCl) or a protecting group (e.g., Boc anhydride). The modified compound may have better chromatographic properties. The protecting group can be removed after purification.

Q4: The bromination reaction is incomplete, and my product is contaminated with starting material. How can I separate them?

Possible Cause: The starting material and the brominated product may have similar polarities, making chromatographic separation challenging.

Suggested Solutions:

  • Recrystallization: This is often the most effective method. The brominated product will have a different crystal lattice energy and solubility profile than the starting material.

  • Acid-Base Extraction: The basicity of the triazolopyridine nitrogen may be altered by the presence of the electron-withdrawing bromine atom. A careful pH-controlled liquid-liquid extraction might allow for separation.

  • Optimize Chromatography: A shallow gradient in flash chromatography or the use of a different solvent system may provide the necessary resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in the synthesis of brominated triazolopyridines?

Common impurities include unreacted starting materials, regioisomers, over-brominated products (e.g., dibromo- or tribromo- species), and byproducts from side reactions like ring-opening.[8] If the synthesis involves a cross-coupling reaction, residual metal catalysts (e.g., palladium) and ligands are also common impurities.[3]

Q2: What analytical techniques are recommended for assessing the purity of my final compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify impurities.

  • Elemental Analysis: To confirm the elemental composition, which is particularly important for verifying the degree of bromination.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For quantifying trace metal impurities like palladium, especially for pharmaceutical applications.[3]

Q3: How does bromination affect the physicochemical properties of triazolopyridines?

The introduction of a bromine atom generally:

  • Increases Molecular Weight: This is a straightforward consequence of adding a heavy atom.

  • Increases Hydrophobicity: Halogens increase the lipophilicity of a molecule, which can decrease its aqueous solubility and alter its chromatographic behavior.[1]

  • Modifies Electronic Properties: Bromine is an electron-withdrawing group, which can affect the pKa of the triazolopyridine nitrogen atoms and the reactivity of the molecule in subsequent reactions.

Q4: What are the best practices for the storage and handling of brominated triazolopyridines?

  • Storage: Store in a cool, dry, and dark place in a well-sealed container to prevent degradation. Some halogenated compounds can be light-sensitive.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Dehalogenation of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 6-Bromo-2-methyl-triazolo[1,5-a]pyridine. This valuable heterocyclic building block is instrumental in the synthesis of novel chemical entities, particularly in medicinal chemistry. However, its utility can be hampered by a common and frustrating side reaction: dehalogenation.

This guide provides in-depth, field-tested insights and troubleshooting strategies to help you diagnose, mitigate, and prevent the undesired loss of the bromine atom during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with 6-Bromo-2-methyl-triazolo[1,5-a]pyridine?

A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, yielding 2-methyl-triazolo[1,5-a]pyridine as a byproduct. This is particularly prevalent during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). It becomes a major issue because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate due to similar polarity, complicating purification.[1][2]

Q2: What is the primary mechanism that causes this unwanted side reaction?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive species can arise from several sources in your reaction mixture, including bases (especially those with β-hydrogens like alkoxides), solvents (like alcohols or even trace water), or additives.[3][4] Once formed, the Pd-H species can intercept the key Ar-Pd(II)-Br intermediate, leading to reductive elimination of the undesired dehalogenated product (Ar-H) instead of the desired cross-coupled product.[1][2]

Q3: Are certain reaction types more prone to causing dehalogenation of this substrate?

A3: Yes. Palladium-catalyzed cross-coupling reactions are the most common culprits. The propensity for dehalogenation is often higher in reactions that are sluggish or require elevated temperatures and long reaction times, as this provides more opportunity for catalyst decomposition and the formation of Pd-H species.[5] N-heterocyclic halides, such as your triazolo[1,5-a]pyridine substrate, are known to be more susceptible to this side reaction compared to simple aryl halides due to the electronic nature of the ring system.[1]

Q4: How can I quickly assess if dehalogenation is occurring in my reaction?

A4: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a crude reaction sample. You will see a mass peak corresponding to your starting material (M), your desired product (M+coupling partner-Br), and the dehalogenated byproduct (M-Br+H). Thin Layer Chromatography (TLC) can also be indicative if the dehalogenated byproduct has a significantly different Rf value from the starting material and product, but co-elution is common.

Troubleshooting Guide: When Dehalogenation Derails Your Reaction

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the dehalogenated byproduct.

Scenario: Your LC-MS analysis shows a significant peak for 2-methyl-triazolo[1,5-a]pyridine.

This indicates a high level of dehalogenation. The following workflow will help you pinpoint the cause and rectify the issue.

G cluster_0 Troubleshooting Workflow Start High Dehalogenation Detected (>10% by LC-MS) Check_Base Step 1: Evaluate Base Start->Check_Base Initiate Troubleshooting Check_Catalyst Step 2: Scrutinize Catalyst System (Ligand & Precursor) Check_Base->Check_Catalyst If problem persists Check_Solvent Step 3: Assess Solvent & Water Content Check_Catalyst->Check_Solvent If problem persists Check_Temp Step 4: Optimize Temperature & Time Check_Solvent->Check_Temp If problem persists Success Problem Solved: Dehalogenation Minimized Check_Temp->Success Optimization Complete

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Step 1: Evaluate Your Choice of Base

The base is a frequent source of the problematic hydride species.

  • Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known hydrogen sources, especially at elevated temperatures.[4]

  • Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃, K₂CO₃) are excellent choices as they are less likely to generate hydride species.[1][6] K₃PO₄ is often considered a go-to base for suppressing dehalogenation in Suzuki couplings.

Step 2: Scrutinize Your Catalyst System

The ligand and palladium source are critical for promoting the desired reaction pathway over the undesired one.

  • Problem: Small, less electron-donating phosphine ligands can lead to unstable palladium intermediates that are more susceptible to side reactions.

  • Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[1][7] These ligands promote rapid oxidative addition and reductive elimination, the key steps of the desired cross-coupling, thereby outcompeting the dehalogenation pathway.[2]

ParameterCondition to AVOIDRecommended ConditionRationale
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhos Bulky, electron-rich ligands accelerate reductive elimination, minimizing side reactions.[1]
Base NaOtBu, KOtBuK₃PO₄, Cs₂CO₃ Weaker inorganic bases are less likely to be a hydride source.[6]
Solvent Alcohols (MeOH, EtOH)Dioxane, Toluene, THF Aprotic solvents minimize the presence of proton/hydride sources.[1]
Temperature > 110 °C for extended periods80-100 °C Lower temperatures reduce catalyst decomposition and side reactions.[5]

Table 1. Comparative summary of reaction parameters for minimizing dehalogenation.

Step 3: Assess Solvent and Water Content
  • Problem: Protic solvents like alcohols can directly act as hydride donors.[3] While many coupling reactions require some water to solubilize the base, excessive water can also be a proton source.[1][8]

  • Solution: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[1] If water is necessary (e.g., for a Suzuki reaction with K₃PO₄), use the minimum amount required, often as part of a biphasic system (e.g., Dioxane:H₂O 10:1). Ensure all reagents and solvents are properly dried.

Step 4: Optimize Temperature and Reaction Time
  • Problem: High temperatures (>110 °C) and prolonged heating can lead to catalyst decomposition, increasing the likelihood of side reactions.[5]

  • Solution: Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate (typically 80-100 °C). Monitor the reaction closely by LC-MS and stop the reaction as soon as the starting material is consumed to avoid extended heating.

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying mechanism. The diagram below illustrates the catalytic cycle for a Suzuki coupling, highlighting where the desired pathway diverges into the undesired dehalogenation.

G Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)L₂-Br Oxidative Addition Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)L₂-R Transmetalation OxAdd->Transmetal R-B(OR)₂ PdH H-Pd(II)L₂-Br Hydride Formation OxAdd->PdH Source of H⁻ (Base, Solvent) Transmetal->Pd0 Reductive Elimination Product {Ar-R | Desired Product} Transmetal->Product Dehalogenated {Ar-H | Dehalogenated Byproduct} PdH->Pd0 Reductive Elimination PdH->Dehalogenated

Caption: Catalytic cycle showing desired coupling vs. undesired dehalogenation.

The key takeaway is that any condition that slows down the Transmetalation or Reductive Elimination steps, or any condition that promotes the formation of Hydride Formation, will tip the balance in favor of the dehalogenated byproduct.

Recommended Protocol: Robust Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol incorporates the best practices discussed above and serves as an excellent starting point for your optimization.

Materials:

  • 6-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, the boronic acid, and finely ground K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water).

  • Seal the flask and thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing by LC-MS.

  • Upon completion (typically when starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By implementing these evidence-based strategies, you can significantly improve the outcome of your reactions, maximizing the yield of your target compound while minimizing the formation of the dehalogenated byproduct.

References

Technical Support Center: Synthesis of 6-Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Introduction

Triazolopyridines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3][4] Their synthesis, while extensively studied, presents notable challenges that can impact reaction yield, purity, and scalability.[5] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing 6-substituted triazolopyridines. Here, we provide in-depth, experience-driven solutions to common experimental hurdles, grounded in established chemical principles.

Core Synthetic Pathways: An Overview

The construction of the triazolopyridine core generally involves the formation of the triazole ring onto a pre-existing pyridine scaffold or vice-versa.[6] Common strategies include the cyclization of substituted 2-aminopyridines or 2-hydrazinopyridines.[6][7][8] For instance, a widely used method is the copper-catalyzed reaction of 2-aminopyridine with nitriles, proceeding through an addition-oxidative cyclization pathway.[6][7] Understanding the mechanism of your chosen pathway is the first step in effective troubleshooting.

General Synthetic Workflow

Below is a generalized workflow for a common pathway: the synthesis of[5][7][8]triazolo[1,5-a]pyridines from 2-aminopyridine precursors.

G cluster_prep Step 1: Precursor Synthesis/Preparation cluster_reaction Step 2: Cyclization Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification A 2-Aminopyridine Derivative C Combine Reactants, Solvent, and Base A->C B Nitrile or Amidine Precursor B->C D Add Catalyst/Oxidant (e.g., Cu(I), I2, PIFA) C->D E Heat to Optimal Temperature (e.g., 80-140°C) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup/ Extraction G->H I Silica Gel Chromatography H->I J Recrystallization I->J K Characterization (NMR, MS) J->K

Caption: A typical experimental workflow for triazolopyridine synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 6-substituted triazolopyridines in a question-and-answer format.

Category 1: Low or No Product Yield

Question: I've set up my reaction, but after several hours (or overnight), TLC/LC-MS analysis shows only starting material and no desired product. What went wrong?

Answer: This is a common and frustrating issue that typically points to problems with reaction initiation or conditions. Here’s a systematic approach to diagnose the cause:

  • Re-evaluate Your Catalyst/Oxidant:

    • Causality: Many modern syntheses of triazolopyridines rely on oxidative N-N bond formation, which requires a suitable catalyst or stoichiometric oxidant.[7][8] For copper-catalyzed reactions, the active species is Cu(I).[9] If you start with a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is necessary to generate the active Cu(I) in situ.[10][11] If this reductant is omitted or degraded, the catalytic cycle will not initiate.

    • Solution:

      • If using Cu(II), ensure you have added an appropriate reducing agent.

      • Consider using a Cu(I) source directly, such as CuBr or CuI, but be aware these are more sensitive to air oxidation.[7][9]

      • For metal-free oxidative cyclizations (e.g., using I₂/KI or PIFA), ensure the oxidant has not degraded during storage.[7][8]

  • Check Reaction Temperature:

    • Causality: Cyclization reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to extremely slow or stalled reactions.

    • Solution: If you are running the reaction at room temperature, incrementally increase the temperature. Start by heating to 60 °C, then 80 °C, monitoring by TLC at each stage. Some syntheses require temperatures upwards of 120-140 °C, often necessitating a high-boiling solvent like DMF, DMSO, or toluene.[7]

  • Assess the Solvent and Base Combination:

    • Causality: The choice of solvent and base is critical. The base deprotonates the aminopyridine or an intermediate, increasing its nucleophilicity. The solvent must be able to dissolve the reactants and stabilize charged intermediates. An inappropriate base may not be strong enough, or it may be sterically hindered.

    • Solution:

      • Solvent: If you are using a non-polar solvent like THF or dioxane, consider switching to a polar aprotic solvent like DMF or DMSO, which can better solvate ionic intermediates.[7]

      • Base: If a weak base like K₂CO₃ is ineffective, consider a stronger base like Cs₂CO₃ or an organic base like DBU.[7] However, be cautious, as overly strong bases can promote side reactions.

Category 2: Significant Side Product Formation

Question: My reaction yields a complex mixture with multiple spots on the TLC plate, and the desired product is only a minor component. How can I improve selectivity?

Answer: The formation of multiple products indicates competing reaction pathways are occurring. The key is to adjust conditions to favor the desired pathway.

  • Unwanted Dimerization or Polymerization:

    • Causality: Starting materials, particularly those with multiple reactive sites, can react with themselves instead of the intended reaction partner. This is often an issue in concentration-dependent reactions.

    • Solution: Employ high-dilution conditions. Prepare a solution of the limiting reagent and add it slowly via syringe pump to the main reaction mixture over several hours. This keeps the instantaneous concentration of the added reagent low, favoring the intramolecular or desired bimolecular reaction over undesired side reactions.

  • Formation of Isomers (Dimroth Rearrangement):

    • Causality: In some triazolopyridine syntheses, a Dimroth rearrangement can occur, leading to a thermodynamically more stable isomer.[12] This is particularly prevalent under harsh thermal or acidic/basic conditions.

    • Solution:

      • Attempt the reaction under milder conditions. Use a lower temperature for a longer duration.

      • Modify the synthetic route. For example, a modified Mitsunobu reaction can provide a milder, dehydrative cyclization pathway that may avoid rearrangement.[12][13][14]

  • Degradation of Starting Materials or Product:

    • Causality: Electron-rich pyridines or sensitive functional groups on your substrates may be unstable to the reaction conditions (e.g., strong acid/base, high heat, or potent oxidants).[12]

    • Solution:

      • Protecting Groups: If a functional group is interfering, consider protecting it before the cyclization and deprotecting it afterward.

      • Milder Reagents: Switch to a less aggressive oxidant. For example, if PIFA is causing decomposition, an I₂/KI system might be gentler.[8] If refluxing in strong acid is the issue, a dehydrative cyclization under Mitsunobu conditions could be a viable alternative.[12][13]

Troubleshooting Decision Tree

G Start Low Yield or Complex Mixture? IsolateProblem Isolate the main problem Start->IsolateProblem NoProduct Mainly Starting Material Remains IsolateProblem->NoProduct Low Yield SideProducts Multiple Side Products Formed IsolateProblem->SideProducts Low Purity CheckCatalyst 1. Check Catalyst/Oxidant - Is it active? - Is reductant present (for Cu(II))? NoProduct->CheckCatalyst CheckDilution 1. Use High Dilution - Add limiting reagent slowly via syringe pump SideProducts->CheckDilution CheckTemp 2. Increase Temperature - Incrementally heat to 80-120°C CheckCatalyst->CheckTemp CheckSolventBase 3. Change Solvent/Base - Switch to polar aprotic (DMF)? - Use a stronger base (Cs2CO3)? CheckTemp->CheckSolventBase CheckConditions 2. Use Milder Conditions - Lower temperature? - Milder oxidant (e.g., I2 vs PIFA)? CheckDilution->CheckConditions CheckRearrangement 3. Consider Isomerization - Check literature for Dimroth rearrangement potential CheckConditions->CheckRearrangement

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for synthesizing 6-substituted triazolopyridines? A1: There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction mechanism and substrates. However, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently reported to give good results.[7] They effectively dissolve a wide range of organic precursors and inorganic salts (bases, catalysts) and are stable at the high temperatures often required for these cyclizations.

Q2: My starting 2-aminopyridine is poorly reactive due to an electron-withdrawing group at the 6-position. How can I increase its reactivity? A2: This is a classic challenge. An electron-withdrawing group (EWG) at the 6-position decreases the nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group, hindering the cyclization. To overcome this, you can:

  • Use a Stronger Base: A more potent base (e.g., KOtBu) can more effectively deprotonate the amino group, generating a more nucleophilic amide anion.[7]

  • Employ a More Reactive Electrophile: If the reaction involves cyclization with a second component, choose a more electrophilic version of that partner.

  • Switch to a Different Synthetic Route: Consider a pathway that does not rely on the nucleophilicity of the pyridine. For example, a reaction involving a pre-formed hydrazinopyridine followed by dehydrative cyclization might be more effective.[12][13][14]

Q3: How critical is the order of reagent addition? A3: It can be extremely critical, especially in catalyzed reactions or those sensitive to moisture or air. For copper-catalyzed azide-alkyne cycloadditions (CuAAC), a common method for introducing functionality, it is often recommended to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the substrate solution.[10] The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[10] For Mitsunobu reactions, adding the azodicarboxylate (e.g., DEAD) last is crucial for success.[12][13] Always consult the specific literature precedent for your chosen reaction type.

Q4: My final product is difficult to purify by silica gel chromatography. What are my options? A4: Triazolopyridines can be quite polar, leading to streaking and poor separation on silica gel.

  • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (by using a solvent system like DCM/MeOH saturated with NH₃) to the eluent. This deactivates acidic sites on the silica surface, preventing tailing of basic compounds.

  • Switch Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

  • Recrystallization: If your product is a solid and you can achieve a reasonable level of purity (>85-90%) from the column, recrystallization is an excellent method for obtaining highly pure material. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation.

  • Salt Formation/Liberation: If the product is basic, you can sometimes purify it by forming a crystalline salt (e.g., hydrochloride or tartrate), which may be easier to isolate. The free base can then be liberated in a final step.

Optimized Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitrile

This protocol is adapted from methodologies reported for copper-catalyzed oxidative cyclization.[7][8]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-substituted-2-aminopyridine (1.0 mmol, 1.0 equiv.), the nitrile (1.2 mmol, 1.2 equiv.), CuBr (0.1 mmol, 10 mol%), and a base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add 5 mL of anhydrous, degassed solvent (e.g., DMF or Toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-substituted triazolopyridine.[7]

Table 1: Screening of Reaction Parameters

The following table summarizes typical starting points for optimizing a new triazolopyridine synthesis.

ParameterCondition 1Condition 2Condition 3Rationale & Comments
Catalyst/Oxidant CuBr (10 mol%)I₂ (1.2 equiv) + KI (2.4 equiv)PIFA (1.2 equiv)Cu(I) is a classic catalyst. I₂/KI is a milder metal-free option. PIFA is a powerful but less selective oxidant.[7][8]
Base K₂CO₃Cs₂CO₃DBU (organic)Base strength increases from left to right. Cs₂CO₃ often improves yields over K₂CO₃ due to better solubility and higher basicity.
Solvent TolueneDioxaneDMFToluene and Dioxane are good for moderately high temperatures. DMF is excellent for higher temperatures and dissolving salts.
Temperature 80 °C110 °C140 °CStart lower and increase if no reaction occurs. High temperatures can risk decomposition.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for catalyst selection in cross-coupling reactions involving 6-Bromo-2-methyl-triazolo[1,5-a]pyridine. The unique electronic nature of this N-heterocyclic scaffold presents specific challenges that require careful consideration of the catalytic system to achieve optimal results.

Understanding the Substrate: 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine core is a fused heterocyclic system with a complex electronic profile. It possesses both an electron-rich five-membered triazole ring and an electron-deficient six-membered pyridine ring. This duality can influence the key steps of the cross-coupling catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the presence of multiple nitrogen atoms introduces the potential for catalyst inhibition through coordination to the palladium center. The 2-methyl group, being electron-donating, may slightly modulate the electronic properties of the ring system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with 6-Bromo-2-methyl-triazolo[1,5-a]pyridine is giving low to no yield. What are the first things I should check?

A1: Low or no yield in Suzuki-Miyaura couplings with this substrate often points to issues with the catalytic system's ability to navigate the specific challenges of this N-rich heterocycle. Here’s a troubleshooting workflow to address this:

dot

Troubleshooting_Suzuki start Low/No Yield reagent_quality Check Reagent Quality (Boronic acid, base, solvent purity) start->reagent_quality Initial Check catalyst_system Evaluate Catalyst System (Ligand & Pd Source) start->catalyst_system If reagents are pure conditions Optimize Reaction Conditions (Temperature, Base, Solvent) start->conditions Concurrent Check ligand_choice Switch to Bulky, Electron-Rich Biarylphosphine Ligand (e.g., SPhos, XPhos) catalyst_system->ligand_choice pd_source Use a Pre-formed Pd(0) Source or a Precatalyst catalyst_system->pd_source base_solvent Screen Bases (e.g., K3PO4, Cs2CO3) & Solvents (e.g., Dioxane/H2O, Toluene) conditions->base_solvent outcome Improved Yield ligand_choice->outcome pd_source->outcome base_solvent->outcome

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

  • Reagent Quality: Ensure the purity of your 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, the boronic acid (which can degrade on storage), and the base. Solvents must be thoroughly degassed to prevent catalyst oxidation.[1]

  • Catalyst System - The Ligand is Key: Standard ligands like PPh₃ are often inefficient for this type of substrate. The key is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[2][3] These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst.

  • Catalyst System - Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern precatalysts can sometimes lead to more consistent results by ensuring efficient generation of the active catalytic species.[4]

  • Base and Solvent: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] The solvent system needs to ensure all components are in solution; mixtures like dioxane/water or toluene/water are common.[6]

Q2: I am attempting a Buchwald-Hartwig amination and observing catalyst deactivation. What are the likely causes and solutions?

A2: Catalyst deactivation is a significant challenge in the Buchwald-Hartwig amination of nitrogen-rich heterocycles due to the potential for the substrate or product to act as a catalyst poison.

dot

Buchwald_Hartwig_Deactivation start {Catalyst Deactivation Observed} causes Causes N-Coordination Inhibition Ligand Degradation Reductive Elimination Failure start->causes Identify Root Cause solutions Solutions Use Bulky Ligands (e.g., RuPhos, BrettPhos) Employ a Strong, Non-Nucleophilic Base (e.g., LiHMDS, NaOtBu) Optimize Temperature and Reaction Time causes->solutions Implement Solutions outcome {Successful C-N Coupling} solutions->outcome Achieve Desired Product

Caption: Addressing catalyst deactivation in Buchwald-Hartwig amination.

  • Nitrogen Coordination: The multiple nitrogen atoms in the triazolo[1,5-a]pyridine ring can coordinate to the palladium center, leading to the formation of stable, catalytically inactive complexes.[7][8]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[9][10] The steric bulk of these ligands can disfavor the coordination of the heterocyclic substrate/product, keeping the catalyst active.

  • Base Selection: The choice of base is crucial. While strong bases are necessary for the catalytic cycle, they can also promote side reactions.[10][11]

    • Solution: For N-H containing amines or substrates that are sensitive, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often preferred.[12]

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition.

    • Solution: It is often beneficial to start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish.

Q3: For a Sonogashira coupling, what are the recommended starting conditions to minimize homocoupling of the alkyne?

A3: Homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction in Sonogashira couplings. Careful selection of the catalyst system and reaction conditions can significantly suppress this undesired pathway.

Recommended Starting Conditions for Sonogashira Coupling:

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are robust and commonly used Pd sources for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%)The copper co-catalyst is crucial for the transmetalation step.[13]
Ligand PPh₃ (if using PdCl₂)PPh₃ helps to stabilize the Pd(0) species.
Base A mild amine base (e.g., Et₃N, DIPEA)The amine base also acts as the solvent in many cases.
Solvent THF or DMFThese solvents are effective at dissolving the reactants.
Temperature Room temperature to 60 °CLower temperatures generally disfavor alkyne homocoupling.

Troubleshooting Homocoupling:

  • Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen promotes homocoupling.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed. These often require more specialized palladium catalysts and ligands.[14]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.

Recommended Starting Protocols

These protocols are intended as a starting point and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

dot

Suzuki_Protocol reagents 1. Add Substrate, Boronic Acid, & Base to Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Pd Source & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat with Vigorous Stirring solvent->reaction workup 6. Aqueous Workup & Purification reaction->workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents:

  • 6-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl/heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Reagents:

  • 6-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an inert atmosphere glovebox, add 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, the palladium precatalyst, and a stir bar to an oven-dried reaction vial.

  • Add the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Add the base.

  • Seal the reaction vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[12]

References

Technical Support Center: Palladium-Catalyzed Reactions of Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving triazolopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction workup and purification. Drawing from established protocols and field expertise, this document provides in-depth troubleshooting advice and detailed procedural outlines to ensure the successful isolation of your target compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the workup of palladium-catalyzed reactions with triazolopyridines. The basic nitrogen atoms in the triazolopyridine core can complicate purification by coordinating to residual palladium, making its removal a critical step.

Q1: My reaction mixture has turned black, and I'm observing significant catalyst decomposition (palladium black). What causes this, and how can I fix it?

A1: The formation of palladium black indicates the aggregation and precipitation of Pd(0) species, leading to catalyst deactivation. This is a common issue when working with electron-rich N-heterocycles like triazolopyridines, which can act as ligands and disrupt the catalytic cycle.[1]

  • Causality:

    • Ligand Instability: The phosphine ligands commonly used in cross-coupling reactions can degrade at elevated temperatures, leaving the palladium center exposed and prone to aggregation.

    • High Temperature: Excessive heat accelerates catalyst decomposition.[1]

    • Oxygen Contamination: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose to palladium black.

  • Troubleshooting Steps:

    • Optimize Ligand Choice: Consider more robust ligands, such as bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to stabilize the palladium catalyst.[1][2][3]

    • Lower Reaction Temperature: Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate.

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes mitigate decomposition compared to the in situ reduction of Pd(II) sources.[1]

Q2: I'm struggling to remove residual palladium from my triazolopyridine product. Standard aqueous washes are ineffective. What are my options?

A2: The nitrogen atoms in the triazolopyridine ring system can chelate with palladium, making its removal by simple extraction difficult. Specialized workup procedures are often necessary to achieve the high purity required for pharmaceutical applications.

  • Causality: The Lewis basicity of the triazolopyridine nitrogen atoms leads to the formation of stable complexes with residual palladium species.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for palladium removal.

  • Recommended Solutions:

    • Palladium Scavengers: Solid-supported scavengers are highly effective for removing palladium to very low levels.[4][5] These materials contain functional groups with a high affinity for palladium and can be easily removed by filtration.[6]

    • Activated Carbon Treatment: Slurrying the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.[4] However, product loss due to adsorption on the carbon can be a drawback.

    • Thiol-Based Washes: Aqueous solutions of reagents like sodium thiosulfate or N-acetylcysteine can be used to wash the organic layer.[7] The sulfur atoms in these reagents form strong complexes with palladium, facilitating its extraction into the aqueous phase.

    • Specialized Chromatography: If the above methods are insufficient, column chromatography using silica gel impregnated with a scavenger (e.g., SiliaMetS Thiol) can be highly effective.[4]

Q3: My Suzuki-Miyaura reaction is producing a significant amount of boronic acid homocoupling product. How can I suppress this side reaction?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[1]

  • Causality: Oxygen can induce the oxidative coupling of two boronic acid molecules, a process that competes with the desired cross-coupling pathway.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical factor. Ensure the reaction mixture and headspace are rigorously deoxygenated. Multiple freeze-pump-thaw cycles are recommended for optimal results.

    • Control Reagent Purity: Use high-purity boronic acids, as impurities can sometimes accelerate homocoupling.

    • Optimize Base and Solvent: The choice of base and its solubility can influence the relative rates of cross-coupling and homocoupling. An empirical screen of conditions may be necessary.

    • Lower the Reaction Temperature: Homocoupling can sometimes be disfavored at lower temperatures.[1]

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common workup procedures tailored for palladium-catalyzed reactions of triazolopyridines.

Protocol 2.1: General Aqueous Workup and Extraction

This procedure is a starting point for the initial purification of the reaction mixture.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench the reaction. Rationale: This step deactivates any remaining reactive species and helps to dissolve inorganic salts.

  • Solvent Dilution:

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Rationale: This ensures that the product is fully dissolved in the organic phase for efficient extraction.

  • Phase Separation and Extraction:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.[8] Rationale: Multiple extractions maximize the recovery of the product.

  • Washing the Organic Layer:

    • Combine the organic layers and wash sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate solution (if acidic reagents were used)

      • Brine (saturated aqueous NaCl solution)[8] Rationale: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2.2: Palladium Removal with a Solid-Supported Scavenger

This protocol is recommended when low residual palladium levels are critical.

  • Initial Workup:

    • Perform the General Aqueous Workup and Extraction (Protocol 2.1) to obtain a crude product solution in an organic solvent.

  • Scavenger Selection and Addition:

    • Choose a suitable scavenger based on the palladium species present and the solvent system. Thiol- and thiourea-based scavengers are generally effective for a wide range of palladium species.[4]

    • Add the scavenger resin (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring and Monitoring:

    • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium content via ICP-MS analysis.

  • Filtration and Concentration:

    • Filter the scavenger resin through a pad of celite.

    • Wash the resin with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure.

Scavenger TypeTypical Loading (wt%)Temperature (°C)Time (h)Typical Final Pd (ppm)
SiliaMetS Thiol[4]5 - 1525 - 602 - 12< 20
SiliaMetS Thiourea[4]5 - 1525 - 602 - 12< 20
Activated Carbon10 - 5025 - 804 - 24< 50
MP-TMT[5]5 equivalents2512< 10

Table 1: Comparison of common palladium scavenging agents.

Section 3: Mechanistic Considerations in Workup

Understanding the potential interactions of your triazolopyridine system is key to designing an effective workup strategy.

  • Ring-Opening Isomerization: Some[4][5][9]triazolo[1,5-a]pyridines can exist in equilibrium with an open-chain diazo isomer.[10] This can be influenced by the presence of a metal catalyst and may lead to unexpected side products. A carefully designed workup can help to isolate the desired isomer.

  • Ligand Coordination: The triazolopyridine core itself can act as a ligand for palladium.[1] This strong coordination is the primary reason for difficult palladium removal and must be addressed with targeted strategies like scavenging or competitive ligand exchange during the workup.

G cluster_reaction Palladium-Catalyzed Reaction cluster_workup Workup & Purification Triazolopyridine Triazolopyridine Catalytic_Cycle Catalytic_Cycle Triazolopyridine->Catalytic_Cycle Substrate Crude_Product_Mixture Crude_Product_Mixture Catalytic_Cycle->Crude_Product_Mixture Coupling_Partner Coupling_Partner Coupling_Partner->Catalytic_Cycle Pd_Catalyst Pd_Catalyst Pd_Catalyst->Catalytic_Cycle Pd_Residues Pd_Residues Pd_Catalyst->Pd_Residues Aqueous_Wash Aqueous_Wash Crude_Product_Mixture->Aqueous_Wash Quench Side_Products Side_Products Crude_Product_Mixture->Side_Products Extraction Extraction Aqueous_Wash->Extraction Scavenging Scavenging Extraction->Scavenging Pd Removal Chromatography Chromatography Scavenging->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product Pd_Residues->Scavenging

Caption: General experimental workflow from reaction to pure product.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological properties. As a bioisostere of purines, this scaffold has been extensively explored for its potential to interact with a wide range of biological targets. The introduction of specific substituents onto this core structure allows for the fine-tuning of its biological activity, offering a promising avenue for the development of novel therapeutic agents.

The focus of this guide, the 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine core, presents a unique combination of features. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing binding to target proteins. The bromine atom at the 6-position is of particular interest. Halogen bonding is an increasingly recognized and exploited interaction in drug design, and the bromine atom can serve as a key interaction point with biological macromolecules. Furthermore, the bromo-substituent provides a reactive handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for biological screening. This strategic placement of substituents makes 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine a valuable starting point for the design of potent and selective bioactive compounds.

Comparative Analysis of Biological Activities

While specific comparative data for a comprehensive series of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives is still emerging in the scientific literature, we can extrapolate potential activities and structure-activity relationships based on studies of related triazolo[1,5-a]pyridines and their pyrimidine isosteres. The primary areas of investigation for this class of compounds have been their anticancer and antimicrobial effects.

Anticancer Activity: A Look at Proliferation Inhibition

Numerous studies have demonstrated the potent antiproliferative activity of triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell division and signaling pathways.

To illustrate a comparative analysis, we will consider a hypothetical series of derivatives of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine and their expected performance in an anti-proliferative assay, such as the MTT assay.

Table 1: Hypothetical Comparative Anticancer Activity of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives

Compound IDR-Group at Position XPredicted IC50 (µM) vs. MCF-7Predicted IC50 (µM) vs. HCT-116Rationale for Predicted Activity
1 -H (Parent Compound)1520Baseline activity of the core scaffold.
2 -NH2812Introduction of a hydrogen bond donor may enhance interaction with target proteins.
3 -OH1015Potential for hydrogen bonding, similar to the amino group but with different electronic properties.
4 -OCH31218The methoxy group can alter solubility and electronic distribution, potentially impacting activity.
5 -Phenyl57The addition of an aromatic ring could lead to beneficial π-π stacking interactions within a target's binding pocket.
6 -4-Fluorophenyl35The electron-withdrawing fluorine may enhance binding affinity through halogen bonding or by altering the electronics of the phenyl ring.

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate a comparative framework. Actual values would need to be determined experimentally.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The triazolo[1,5-a]pyridine scaffold has also shown considerable promise as a source of new antimicrobial agents. Derivatives have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Below is a hypothetical comparison of the antimicrobial activity of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives, with expected outcomes in a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Table 2: Hypothetical Comparative Antimicrobial Activity of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives

Compound IDR-Group at Position YPredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
7 -H (Parent Compound)64>128The core scaffold may possess weak to moderate activity.
8 -Thiophene3264The introduction of a sulfur-containing heterocycle can enhance antimicrobial properties.
9 -NO21632The strongly electron-withdrawing nitro group can significantly impact the electronic character of the molecule, often leading to increased antimicrobial activity.
10 -COOH>128>128The presence of a charged carboxylate group at physiological pH may hinder cell wall penetration.
11 -CONH23264The neutral amide may have better cell permeability than the corresponding carboxylic acid.

Note: The MIC values in this table are hypothetical and for illustrative purposes. Experimental validation is necessary.

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols for assessing the biological activities of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives are provided below.

Anticancer Activity: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Cell Seeding in 96-well Plate treatment Addition of Compounds cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

MTT Assay Workflow Diagram
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with inoculum but no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Analysis inoculum_prep Prepare Standardized Inoculum inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Compounds compound_dilution->inoculation incubation Incubate for 18-24h inoculation->incubation mic_determination Determine MIC incubation->mic_determination

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-Triazolo[1,5-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its isoelectronic relationship with purines and its ability to engage in various biological interactions.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of this class: 2-methyl-triazolo[1,5-a]pyridines. By examining how subtle and significant structural modifications to this core influence activity against various biological targets, we can elucidate the key determinants for potency and selectivity, offering a valuable resource for researchers in drug discovery and development.

This analysis will dissect the SAR of these compounds across several key therapeutic areas, including their roles as anticancer agents and phosphodiesterase inhibitors. We will explore the causality behind experimental choices and present comparative data to guide future design strategies.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research on triazolopyrimidine and triazolopyridine derivatives has focused on their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[4][5] These compounds can disrupt the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. The SAR for this class reveals critical roles for substituents at the 5, 6, and 7-positions of the fused ring system.

A key series of[1][2]triazolo[1,5-a]pyrimidines (a closely related scaffold) demonstrated that potent anticancer activity is achievable by modulating specific positions.[5] While the core is slightly different, the SAR principles are often translatable to the triazolopyridine system. For optimal activity, a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial. On the phenyl ring at the 6-position, ortho-fluoro atoms were necessary for high potency. Furthermore, at the para-position of this phenyl ring, an oxygen linkage to a three-methylene unit terminating in an alkylamino or hydroxy group yielded the best results.[5] These compounds were found to inhibit the binding of vinca alkaloids to tubulin, suggesting a unique mechanism of action.[5]

In another study focusing on 2-anilino triazolopyrimidines, the substitution pattern on the 2-position arylamino group was critical.[4] A weak electron-releasing group, such as a p-methyl on the phenyl ring, enhanced biological activity, resulting in the most active compounds in the series.[4]

Comparative SAR Data for Anticancer Activity
Compound IDCore ScaffoldR2 SubstituentR5 SubstituentR7 SubstituentActivity (IC50, nM) vs. HeLa Cells
3a [1][2]triazolo[1,5-a]pyrimidineAnilinoH3',4',5'-trimethoxyphenyl800
3d [1][2]triazolo[1,5-a]pyrimidinep-toluidinoH3',4',5'-trimethoxyphenyl30
3h [1][2]triazolo[1,5-a]pyrimidinep-ethylanilinoH3',4',5'-trimethoxyphenyl160
3f [1][2]triazolo[1,5-a]pyrimidine3',4'-dimethylanilinoH3',4',5'-trimethoxyphenyl67

Data synthesized from Reference[4]. Note: The core is the closely related triazolopyrimidine.

Visualization of Key SAR Findings for Anticancer Activity

SAR_PDE_Workflow HTS High-Throughput Screening Hit Initial Hit Identified (IC50 = 2340 nM) HTS->Hit Identifies Scaffold XRay X-ray Crystallography Hit->XRay Enables Rational Design StructureDesign Structure-Guided Design XRay->StructureDesign FEP Free-Energy Perturbation (FEP) Calculations (265 Analogs Modeled) StructureDesign->FEP Prioritizes Substituents Synthesis Synthesis of Prioritized Compounds (100 Analogs Made) FEP->Synthesis Guides Synthesis Lead Optimized Lead (IC50 = 1.3 nM) Synthesis->Lead Yields Potent Inhibitor

References

A Researcher's Guide to In Vitro Kinase Assays for 6-Substituted Triazolopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, 6-substituted triazolopyridines have emerged as a promising scaffold, demonstrating potent and selective inhibition of various kinases implicated in diseases ranging from cancer to inflammatory disorders.[1][2] The robust evaluation of these and other novel small-molecule inhibitors hinges on the selection and meticulous execution of appropriate in vitro kinase assays. This guide provides a comparative analysis of common in vitro kinase assay formats, offering a framework for researchers to design and implement a self-validating protocol for the characterization of 6-substituted triazolopyridines.

The Central Challenge: Quantifying Kinase Inhibition

The fundamental goal of an in vitro kinase assay is to measure the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to a substrate by a specific kinase. The inhibitory potential of a compound, such as a 6-substituted triazolopyridine, is then quantified by its ability to disrupt this phosphotransferase activity. Most kinase inhibitors, including many triazolopyridine derivatives, act as ATP-competitive inhibitors, vying with ATP for binding to the kinase's active site.[3][4] Understanding this mechanism is crucial for assay design and data interpretation.

A critical early-stage challenge in kinase inhibitor development is identifying compounds that not only inhibit the enzyme in a biochemical assay but also demonstrate functional inhibition within a cellular context.[5] While this guide focuses on in vitro biochemical assays, it is a foundational step that informs subsequent cell-based and in vivo studies.

Comparative Analysis of In Vitro Kinase Assay Platforms

The choice of an in vitro kinase assay platform is a critical decision that impacts throughput, sensitivity, cost, and the nature of the data generated. Below is a comparison of the most prevalent methodologies, with a focus on their suitability for characterizing 6-substituted triazolopyridines.

Assay PlatformPrincipleAdvantagesDisadvantagesSuitability for Triazolopyridines
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[6][7][8]"Gold standard" for direct measurement of catalytic activity.[6][8][9] Universal applicability to all kinases.[7][8] High sensitivity.Requires handling of radioactive materials and specialized disposal.[7] Lower throughput.Excellent for primary validation and detailed mechanistic studies due to its direct and unambiguous readout.
Luminescence-Based Assays Measures light produced from a luciferase-based reaction that is coupled to either the depletion of ATP (Kinase-Glo®) or the production of ADP (ADP-Glo™).[10][11][12]High sensitivity and wide dynamic range.[10][12] Homogeneous "mix-and-read" format suitable for high-throughput screening (HTS).[13]Indirect measurement of kinase activity. Susceptible to interference from compounds that inhibit luciferase.[14]Highly suitable for HTS campaigns to screen libraries of triazolopyridine analogs due to its simplicity and scalability.
Fluorescence-Based Assays (TR-FRET/HTRF) Measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore brought into proximity by a phosphorylation event.[15][16][17]Homogeneous, robust, and suitable for HTS.[15][18] Ratiometric detection minimizes interference from colored compounds.Requires specific antibodies or modified substrates.[6] Can be more expensive than other methods.Well-suited for both primary screening and lead optimization, offering a balance of throughput and data quality.
Mobility Shift Assays Separates and quantifies the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[6]Direct measurement of product formation. Label-free options are available.Lower throughput. Requires specialized instrumentation.[6]Useful for orthogonal validation of hits identified from primary screens.

Designing a Robust In Vitro Kinase Assay Protocol for 6-Substituted Triazolopyridines

The following section outlines a detailed, step-by-step methodology for a luminescence-based kinase assay, a popular choice for inhibitor profiling due to its balance of sensitivity, throughput, and ease of use. This protocol is designed to be a self-validating system, incorporating critical controls and considerations for data integrity.

Experimental Workflow: Luminescence-Based Kinase Assay

G reagent_prep Reagent Preparation: - Kinase Buffer - Kinase - Substrate - ATP - Inhibitor (Triazolopyridine) plate_layout Plate Layout Design: - Controls (No Enzyme, No Inhibitor) - Inhibitor Titration pre_incubation Pre-incubation: - Kinase + Inhibitor - (15-30 min at RT) plate_layout->pre_incubation initiation Reaction Initiation: - Add ATP/Substrate Mix pre_incubation->initiation incubation Incubation: - (e.g., 60 min at 30°C) initiation->incubation termination Reaction Termination & ADP Detection: - Add ADP-Glo™ Reagent incubation->termination luminescence Luminescence Measurement: - Read on Plate Reader termination->luminescence normalization Data Normalization luminescence->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting ic50 IC50 Determination curve_fitting->ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Buffer: A typical kinase buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.[19] The optimal buffer composition should be determined for each kinase.

  • Kinase: Recombinant kinase should be of high purity.[14] Prepare a stock solution and dilute to the desired working concentration in kinase buffer. The final kinase concentration should be in the linear range of the assay.

  • Substrate: The choice of substrate (peptide or protein) is specific to the kinase being assayed. Prepare a stock solution and dilute to the working concentration in kinase buffer.

  • ATP: Prepare a stock solution of ATP. The final ATP concentration in the assay is a critical parameter. For determining the potency of ATP-competitive inhibitors like 6-substituted triazolopyridines, it is often recommended to use an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase.[20][21]

  • 6-Substituted Triazolopyridine Inhibitor: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its effect on kinase activity.

2. Assay Procedure:

  • Pre-incubation: In a 384-well plate, add the kinase solution to all wells except the "no enzyme" control wells. Add the serially diluted 6-substituted triazolopyridine inhibitor or DMSO (for the "no inhibitor" control) to the appropriate wells. Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.[22][23]

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based kit such as ADP-Glo™ (Promega).[11][12] This typically involves a two-step addition of reagents as per the manufacturer's protocol. The first reagent stops the kinase reaction and depletes the remaining ATP, while the second reagent converts the ADP to ATP, which is then used by luciferase to generate a luminescent signal.[11]

  • Measurement: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[12]

3. Data Analysis:

  • Normalization: Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" or a potent control inhibitor as 0% activity.

  • Dose-Response Curve: Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the 6-substituted triazolopyridine required to inhibit 50% of the kinase activity.[24]

Causality Behind Experimental Choices
  • Pre-incubation of Kinase and Inhibitor: This step is crucial for ATP-competitive inhibitors to ensure that the binding equilibrium between the kinase and the inhibitor is reached before the substrate and ATP are introduced.

  • ATP Concentration at Kₘ: Using an ATP concentration close to the Kₘ value increases the sensitivity of the assay to ATP-competitive inhibitors.[20][21] At significantly higher ATP concentrations, a much higher concentration of the inhibitor would be required to achieve 50% inhibition, leading to an overestimation of the IC₅₀ value.[21]

  • Inclusion of Controls: "No enzyme" controls are essential to determine the background signal, while "no inhibitor" (DMSO) controls represent the maximum kinase activity. A known potent inhibitor can serve as a positive control to validate the assay's performance.[20]

Visualizing the Inhibition Mechanism

The interaction between an ATP-competitive inhibitor, such as a 6-substituted triazolopyridine, the kinase, and its substrates can be visualized as a competitive binding equilibrium.

G cluster_reaction Kinase Active Site cluster_ligands cluster_products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Produces ADP ADP Kinase->ADP Produces ATP ATP ATP->Kinase Binds Inhibitor 6-Substituted Triazolopyridine Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by a 6-substituted triazolopyridine.

Troubleshooting Common Issues

Even with a well-designed protocol, unexpected results can occur. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
No or Low Kinase Activity Inactive enzyme, incorrect buffer conditions, substrate or ATP degradation.Verify enzyme activity with a positive control substrate. Optimize buffer pH and ionic strength. Prepare fresh ATP and substrate solutions.[20]
High Background Signal Contaminating ATPase activity in the enzyme preparation, non-enzymatic phosphorylation.Use a highly purified kinase. Include a "no substrate" control to assess background phosphorylation.[25]
Poor Z'-factor High variability in replicates, low signal-to-background ratio.Optimize enzyme and substrate concentrations. Ensure proper mixing of reagents. Use high-quality microplates.
Inhibitor Inactivity Poor solubility of the triazolopyridine, compound degradation, incorrect concentration.Verify compound integrity and solubility. Test a wider range of concentrations. Ensure the final DMSO concentration is not inhibitory.[20]
Discrepancy between Biochemical and Cellular Activity Poor cell permeability of the compound, high intracellular ATP concentration, off-target effects, or cellular metabolism.[5][20]This is a common challenge and underscores the importance of progressing to cell-based assays to evaluate compound efficacy in a more physiological context.[5]

Conclusion: A Pathway to Confident Characterization

The successful in vitro characterization of 6-substituted triazolopyridines as kinase inhibitors requires a thoughtful and systematic approach. By understanding the principles of different assay formats, carefully designing a robust protocol with appropriate controls, and being prepared to troubleshoot common issues, researchers can generate high-quality, reproducible data. This, in turn, provides a solid foundation for advancing promising inhibitor candidates through the drug discovery pipeline. While this guide provides a comprehensive overview, it is crucial to consult specific literature for the kinase of interest to fine-tune the assay conditions for optimal performance.[9]

References

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-triazolo[1,5-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-[1][2][3]triazolo[1,5-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and its substitution at the 6-position via cross-coupling reactions opens a gateway to a vast chemical space. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that profoundly impacts reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route.

This guide provides an in-depth comparison of the reactivity of 6-bromo- and 6-chloro-[1][2][3]triazolo[1,5-a]pyridines in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of the reactivity differences, provide supporting data from analogous systems, and present detailed experimental protocols to guide your synthetic endeavors.

The Decisive Step: Understanding the C-X Bond in Oxidative Addition

The generally accepted trend in reactivity for organohalides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond (approximately 71 kcal/mol) is weaker than the C-Cl bond (approximately 84 kcal/mol), making the former more susceptible to cleavage.

This bond cleavage occurs during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][6] In this step, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower bond energy of the C-Br bond translates to a lower activation energy for this step, resulting in faster reaction rates for the 6-bromo-substituted triazolopyridine.

Conversely, the stronger C-Cl bond in 6-chloro-[1][2][3]triazolo[1,5-a]pyridine presents a higher energy barrier for oxidative addition. This necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and, crucially, the use of specialized catalyst systems. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos), are designed to enhance the electron density on the palladium center, thereby promoting the oxidative addition of less reactive aryl chlorides.[2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron reagent. The difference in reactivity between the 6-bromo and 6-chloro substrates is particularly evident in this reaction.

While direct comparative studies on 6-halo-[1][2][3]triazolo[1,5-a]pyridines are scarce, data from analogous systems like halopyridines provide valuable insights. Generally, the coupling of bromo-pyridines proceeds under milder conditions and with a broader range of palladium catalysts than their chloro- counterparts.[4][7] For the more challenging chloro-pyridines, catalyst systems with bulky, electron-donating ligands are often required to achieve comparable yields.[8]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 6-Halo-[1][2][3]triazolo[1,5-a]pyridines with Phenylboronic Acid (Representative Conditions)

Parameter6-Bromo-[1][2][3]triazolo[1,5-a]pyridine6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / XPhos or SPhos
Palladium Loading 1-5 mol%2-5 mol%
Ligand Loading 2-10 mol%4-10 mol%
Base K₂CO₃ or Cs₂CO₃K₃PO₄ or K₂CO₃
Solvent Dioxane/H₂O or Toluene/H₂OToluene or Dioxane
Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Typical Yield >85%70-90% (with optimized catalyst)

Note: The data presented is a synthesis of typical conditions for related heteroaryl halides and serves as a comparative guide.

Experimental Protocol: Suzuki-Miyaura Coupling

For 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 6-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

For 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine:

  • In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube: 6-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and finely ground K₃PO₄ (3.0 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Navigating the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6] Similar to the Suzuki coupling, the reactivity of the halide is a key determinant of the reaction's success. The amination of 6-bromo-[1][2][3]triazolo[1,5-a]pyridine can often be achieved with a wider range of amines and under milder conditions. For the 6-chloro analogue, the choice of a highly active catalyst system is paramount.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkup & PurificationACombine Halide,Amine, Base,Catalyst & Ligandin Schlenk FlaskBAdd Anhydrous,Degassed Solvent(e.g., Toluene, Dioxane)A->BUnder InertAtmosphereCHeat to80-120 °CB->CDMonitor byTLC or LC-MSC->DECool andDilute withOrganic SolventD->EFFilter throughCeliteE->FGAqueous Wash& BrineF->GHDry, Concentrate& Purify byChromatographyG->H

Caption: A generalized workflow for the Buchwald-Hartwig amination of 6-halo-[1][2][3]triazolo[1,5-a]pyridines.

Insights into Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a dual catalyst system of palladium and a copper(I) salt. The reactivity difference between the bromo and chloro substrates remains significant. The Sonogashira coupling of 6-bromo-[1][2][3]triazolo[1,5-a]pyridine is expected to proceed under standard conditions, while the 6-chloro derivative will likely require higher temperatures and a more robust catalyst system, and may be prone to lower yields due to competing side reactions.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cyclepd0Pd(0)L₂pd_complex[Ar-Pd(II)-X]L₂pd0->pd_complexOxidative Addition(Ar-X)productAr-C≡CRpd_complex->productReductive Eliminationcu_acetylideCu-C≡CRcu_acetylide->pd_complexTransmetalationalkyneR-C≡C-Halkyne->cu_acetylideDeprotonation(Base, Cu(I))baseBase

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.

Conclusion and Recommendations

The choice between 6-bromo- and 6-chloro-[1][2][3]triazolo[1,5-a]pyridine as a synthetic precursor is a trade-off between reactivity and the cost and availability of the starting material.

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is the more reactive substrate, allowing for a wider range of coupling partners and milder reaction conditions. It is the recommended starting material for initial explorations and for reactions with sensitive functional groups. The higher reactivity generally translates to higher yields and shorter reaction times.

  • 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine , while more challenging to activate, is often more cost-effective and can be a valuable alternative for large-scale synthesis. Successful coupling of the chloro-derivative requires careful optimization of the catalyst system, typically involving bulky, electron-rich phosphine ligands, and more forcing reaction conditions.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient and successful synthetic campaigns. By selecting the appropriate halide and optimizing the reaction conditions, the versatile[1][2][3]triazolo[1,5-a]pyridine scaffold can be effectively functionalized to generate novel molecular entities.

Validating 6-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Comparative Guide to a Novel Kinase Hinge-Binding Fragment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, the identification of novel, high-quality chemical starting points is a paramount challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy, focusing on the identification of low-molecular-weight ligands that bind with high efficiency to the target protein.[1][2] A critical interaction point for a vast number of kinase inhibitors is the hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms key hydrogen bonds with the adenine ring of ATP.[3][4] Fragments that effectively bind to this region serve as invaluable anchors for building potent and selective inhibitors.

This guide provides an in-depth validation workflow for a promising, yet under-characterized fragment: 6-Bromo-2-methyl-triazolo[1,5-a]pyridine . While specific experimental data for this exact compound is not yet widely published, its triazolo[1,5-a]pyridine scaffold is a known "privileged" structure in kinase inhibitor design, closely related to extensively validated hinge-binding chemotypes like pyrazolo[1,5-a]pyrimidines.[1][2][5][6][7] We will detail the experimental methodologies to rigorously validate its hinge-binding credentials, compare its potential performance with established fragments, and explain the scientific rationale behind each step.

The Fragment in Focus: 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

The selection of this fragment is rooted in established medicinal chemistry principles. The[1][2][8]triazolo[1,5-a]pyridine core presents a nitrogen atom geometry that is well-suited to form the canonical hydrogen bond interactions with the kinase hinge backbone.[9] The 2-methyl group can provide a vector for future elaboration into the hydrophobic regions of the ATP-binding pocket, while the 6-bromo substituent offers a readily modifiable handle for synthetic chemistry, enabling fragment growing or linking strategies.

PropertyValueRationale
Molecular Formula C₇H₆BrN₃Low molecular weight, adheres to the "Rule of Three" for fragments.
Molecular Weight 212.05 g/mol Provides a good starting point for optimization without excessive molecular complexity.
Scaffold [1][2][8]Triazolo[1,5-a]pyridineA known hinge-binding motif, offering a high probability of kinase interaction.[9][10]
Key Features Hinge-binding nitrogen atoms, modifiable bromine, vector for growth (methyl group).Designed for potent anchoring and straightforward chemical elaboration.

The Experimental Validation Workflow

A multi-tiered approach is essential to confidently validate a fragment's binding mode and affinity. This workflow progresses from a rapid, high-throughput primary screen to detailed biophysical and structural characterization.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Affinity & Kinetic Characterization cluster_2 Phase 3: Structural Validation tsa Thermal Shift Assay (TSA/DSF) spr Surface Plasmon Resonance (SPR) tsa->spr Confirmed Binders tsa_desc Primary Screen: Detects binding via protein stabilization (ΔTm) xray X-ray Crystallography spr->xray High-Affinity Hits spr_desc Secondary Screen: Measures affinity (KD) and kinetics (kon/koff) xray_desc Confirmation: Visualizes the precise binding mode

Caption: A typical three-phase workflow for kinase fragment validation.

Phase 1: Thermal Shift Assay (TSA) for Primary Screening

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for fragment binding.[11][12] The principle is straightforward: ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change (ΔTm) is a reliable indicator of a binding event.[13]

Experimental Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase (e.g., 2 µM) in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare a 10 mM stock solution of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine in DMSO.

  • Assay Setup (384-well plate):

    • To each well, add the kinase solution and SYPRO Orange dye (e.g., at a 1:1000 dilution).

    • Add the fragment to achieve the desired final concentration (e.g., 100 µM), with a corresponding DMSO control.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) . A ΔTm of > 2°C is generally considered a significant hit.

Phase 2: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

Once a fragment demonstrates binding in the TSA, Surface Plasmon Resonance (SPR) is employed to quantify the interaction. SPR provides real-time, label-free measurement of binding events, allowing for the determination of the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.[14][15] This kinetic information is crucial, as fragments with faster off-rates may be more amenable to optimization.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation:

    • Immobilize the purified, biotinylated target kinase onto a streptavidin-coated sensor chip. Aim for a low surface density to minimize mass transport effects.

  • Analyte Preparation:

    • Prepare a dilution series of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine in running buffer (e.g., from 1 µM to 200 µM). Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement:

    • Inject the fragment concentrations over the kinase-immobilized surface and a reference flow cell.

    • Monitor the change in response units (RU) over time, recording both the association phase (injection) and the dissociation phase (buffer flow).

  • Data Analysis:

    • Subtract the reference channel signal and the blank injection signal from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine KD, kon, and koff.

    • Calculate the Ligand Efficiency (LE), a key metric in FBDD: LE = -ΔG / N , where ΔG = RTln(KD) and N is the number of non-hydrogen atoms. An LE of ≥ 0.3 kcal/mol per heavy atom is desirable.

Phase 3: X-ray Crystallography for Structural Validation

The definitive validation of a hinge-binding fragment comes from high-resolution structural data. X-ray crystallography provides an unambiguous picture of the fragment's binding pose, confirming its interaction with the hinge backbone and revealing its orientation within the ATP pocket. This structural information is the bedrock upon which all subsequent structure-based drug design efforts are built.

Experimental Protocol: X-ray Crystallography

  • Crystal Preparation:

    • Generate high-quality crystals of the apo-kinase domain. This often requires extensive screening of crystallization conditions.

  • Ligand Soaking:

    • Prepare a solution of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing solution compatible with the protein crystals.

    • Transfer the apo-crystals into this solution and allow them to soak for a defined period (e.g., 1-24 hours).

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-structure as a model.

    • Carefully inspect the resulting electron density maps to confirm the presence and orientation of the bound fragment.

G cluster_0 Kinase Hinge Region cluster_1 Fragment (6-Bromo-2-methyl-triazolo[1,5-a]pyridine) Hinge_N Backbone N-H Hinge_CO Backbone C=O Fragment_NH Triazole N Hinge_CO->Fragment_NH H-Bond Donor Fragment_N Pyridine N Fragment_N->Hinge_N H-Bond Acceptor

Caption: Expected hydrogen bonding of the fragment with the kinase hinge.

Comparative Analysis with Established Hinge-Binding Fragments

To contextualize the potential of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine, we compare its anticipated profile with two well-validated hinge-binding fragments from different chemical series: an aminopyridine and a pyrazolo[1,5-a]pyrimidine.[8][14]

Parameter6-Bromo-2-methyl-triazolo[1,5-a]pyridine Aminopyridine Fragment (e.g., Lead 3a) [8]Pyrazolo[1,5-a]pyrimidine Fragment (e.g., from series) [14]
Scaffold [1][2][8]Triazolo[1,5-a]pyridineAminopyridinePyrazolo[1,5-a]pyrimidine
Molecular Weight 212.05~150-250~200-300
Typical Affinity (KD) Hypothetical: 10-100 µM1-50 µM5-150 µM
Ligand Efficiency (LE) Hypothetical: >0.30Typically > 0.30Typically > 0.30
Key Hinge Interaction Bidentate H-bond potentialBidentate H-bond potentialMonodentate or bidentate H-bond
Advantages Novel scaffold, clear vectors for optimization.Well-established, proven hinge binder.Highly validated scaffold in approved drugs.[1]
Potential Liabilities Less precedent than comparators.Potential for off-target activity due to scaffold ubiquity.May have extensive existing intellectual property.

This comparison highlights that while the aminopyridine and pyrazolo[1,5-a]pyrimidine scaffolds are more extensively validated, the triazolo[1,5-a]pyridine core offers a compelling and potentially less explored chemical space. Its successful validation would provide a valuable new tool for kinase drug discovery programs.

Conclusion

The validation of a kinase hinge-binding fragment is a systematic process that relies on a cascade of biophysical and structural techniques. While 6-Bromo-2-methyl-triazolo[1,5-a]pyridine is a nascent fragment, its underlying scaffold and chemical features make it a highly attractive candidate for investigation. The workflow detailed herein—progressing from thermal shift assays for initial hit identification, through surface plasmon resonance for affinity and kinetic profiling, to X-ray crystallography for definitive structural confirmation—provides a robust framework for its evaluation. By rigorously applying these methods, researchers can confidently determine its utility as a starting point for the development of next-generation, potent, and selective kinase inhibitors.

References

Comparative Efficacy of Triazolo[1,5-a]pyridine Derived Inhibitors in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have demonstrated significant potential as inhibitors of various cellular targets, particularly in the context of oncology. This guide provides a comparative analysis of the efficacy of substituted triazolo[1,5-a]pyridine and related triazolopyrimidine inhibitors in cell-based assays, offering insights for researchers in drug discovery and development. While specific data on 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives is limited in publicly available literature, this guide will draw comparisons from structurally related compounds and benchmark them against established inhibitors targeting similar pathways.

The Triazolo[1,5-a]pyridine Scaffold: A Promising Framework for Inhibitor Design

The triazolo[1,5-a]pyridine ring system, a bioisostere of purine, has been the foundation for the development of numerous potent inhibitors of key cellular enzymes, including protein kinases and epigenetic modulators. The structural rigidity and the presence of multiple nitrogen atoms allow for diverse and specific interactions with target proteins, making it an attractive starting point for inhibitor design. Various derivatives have been synthesized and evaluated for their anti-proliferative activities against a range of human cancer cell lines.[2][3][4]

Comparative Efficacy of Triazolo-pyridine/-pyrimidine Derivatives in Cancer Cell Lines

The anti-proliferative activity of several triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives has been assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound ClassCell LineIC50 (µM)Target/PathwayReference
[2][4][5]triazolo[1,5-a]pyridinylpyridines (Compound 1c)HCT-116Not specified, but potentAKT[2]
[2][4][5]triazolo[1,5-a]pyridinylpyridines (Compound 2d)U-87 MG, MCF-7Not specified, but potentAKT[2]
[2][4][5]triazolo[1,5-a]pyrimidine indole (Compound H12)MGC-8039.47ERK Signaling[4]
[2][4][5]triazolo[1,5-a]pyrimidine indole (Compound H12)HCT-1169.58ERK Signaling[4]
[2][4][5]triazolo[1,5-a]pyrimidine indole (Compound H12)MCF-713.1ERK Signaling[4]
Pyrazolo[4,3-e][2][4][5]triazolo[1,5-c]pyrimidine (Compound 1)HCC1937< 50EGFR/AKT[6]
Pyrazolo[4,3-e][2][4][5]triazolo[1,5-c]pyrimidine (Compound 1)HeLa< 50EGFR/AKT[6]
Triazolopyridine derivative (Compound 12m)MV4-110.02BRD4[7]
2,7-diaryl-[2][4][5]triazolo[1,5-a]pyrimidineHeLa0.06Tubulin Polymerization[5]
[2][4][5]triazolo[1,5-a]pyrimidine (Compound 19)Bel-740212.3Not specified[3]
[2][4][5]triazolo[1,5-a]pyrimidine (Compound 19)HT-10806.1Not specified[3]

Key Insights: The data highlights that substitutions on the triazolo[1,5-a]pyridine and related triazolopyrimidine core significantly influence their anti-proliferative potency and target selectivity. For instance, certain derivatives exhibit potent activity against colon (HCT-116), glioblastoma (U-87 MG), breast (MCF-7), and gastric (MGC-803) cancer cell lines.[2][4] The mechanism of action often involves the inhibition of key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[2][4][6] Furthermore, some triazolopyridine derivatives have shown remarkable potency as epigenetic modulators, such as BRD4 inhibitors, with IC50 values in the nanomolar range.[7]

Benchmarking Against Established Inhibitors

To provide a broader context, the efficacy of triazolo[1,5-a]pyridine derivatives can be compared with commercially available and well-characterized inhibitors that target similar pathways.

TargetEstablished InhibitorTypical IC50 Range (Cell-based)
AKTMK-22060.1 - 1 µM
MEK (ERK pathway)Trametinib (GSK1120212)0.001 - 0.01 µM
BRD4(+)-JQ10.05 - 0.2 µM
EGFRGefitinib0.01 - 1 µM
TubulinPaclitaxel0.001 - 0.01 µM

This comparison illustrates that while some novel triazolopyridine derivatives show promising activity, further optimization is often required to match the potency of established drugs. However, the unique chemical space offered by the triazolo[1,5-a]pyridine scaffold may lead to inhibitors with improved selectivity, pharmacokinetic properties, or the ability to overcome resistance mechanisms.

Experimental Protocols for Cell-Based Assays

The evaluation of inhibitor efficacy in a cellular context is critical. Below are step-by-step methodologies for key experiments.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status or expression levels of specific proteins within a signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation or expression.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->AKT Inhibition Inhibitor->ERK Inhibition

Caption: Simplified EGFR signaling cascade and potential points of inhibition by triazolo[1,5-a]pyridine derivatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis (Triazolo[1,5-a]pyridine derivatives) MTT_Assay MTT Assay (Determine IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Western_Blot Western Blot (Pathway Analysis) MTT_Assay->Western_Blot Potent Hits SAR Structure-Activity Relationship (SAR) Western_Blot->SAR Kinase_Assay Biochemical Kinase Assay Kinase_Assay->SAR In_Vivo In Vivo Xenograft Models SAR->In_Vivo

Caption: General workflow for the evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The available data on related compounds demonstrate potent anti-proliferative effects in various cancer cell lines, often through the inhibition of critical signaling pathways. While direct, extensive cell-based data for 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives is not yet prominent in the literature, the broader family of compounds shows significant promise.

Future research should focus on the systematic evaluation of a library of substituted 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives to establish a clear structure-activity relationship. Comprehensive cell-based profiling, including testing against a larger panel of cancer cell lines and detailed mechanistic studies, will be crucial to identify lead compounds for further preclinical and clinical development. The comparative approach outlined in this guide provides a framework for such evaluations, enabling researchers to effectively position their novel inhibitors within the competitive landscape of cancer drug discovery.

References

The Discerning Eye: A Comparative Guide to Selectivity Profiling of Kinase Inhibitors Derived from 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable kinase inhibitor is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 6-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent kinase inhibitors.[1] However, potency alone is a siren's call; without a thorough understanding of an inhibitor's selectivity profile, a promising candidate can quickly lead to off-target effects and unforeseen toxicities.

This guide provides an in-depth comparison of state-of-the-art methodologies for kinase inhibitor selectivity profiling, using a hypothetical inhibitor derived from the 6-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold, which we will refer to as TP-Br-Me-Inhibitor-X . We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your drug discovery efforts. Our focus will be on two powerful and distinct approaches: the cell-free competition binding assay, KinomeScan®, and the cell-based target engagement assay, NanoBRET®.

The Imperative of Selectivity: Why a Single Data Point is Never Enough

Kinases are a large and structurally related family of enzymes, and the ATP-binding pocket, the target of most small-molecule inhibitors, is highly conserved.[2] This conservation makes achieving selectivity a formidable challenge. An inhibitor designed against a specific kinase may inadvertently interact with dozens of other kinases, leading to a cascade of unintended biological consequences.[2] Therefore, a comprehensive selectivity profile is not merely a "nice-to-have" but a fundamental necessity for several reasons:

  • Deconvoluting On-Target from Off-Target Effects: A clean selectivity profile provides confidence that the observed cellular phenotype is a direct result of inhibiting the intended target.

  • Predicting and Mitigating Toxicity: Off-target kinase inhibition is a major contributor to drug toxicity. Early and broad profiling can flag potential liabilities.

  • Discovering Polypharmacology: In some cases, promiscuity can be advantageous. A multi-targeted inhibitor might offer enhanced efficacy in complex diseases like cancer.[2] Understanding the full spectrum of targets is key to harnessing this potential.

  • Guiding Structure-Activity Relationship (SAR) Studies: Selectivity data provides crucial feedback for medicinal chemists to rationally design more specific or intentionally multi-targeted next-generation compounds.

Illustrative Case Study: TP-Br-Me-Inhibitor-X

For the purposes of this guide, let us assume that TP-Br-Me-Inhibitor-X has been identified as a potent inhibitor of Janus Kinase 2 (JAK2) , a key mediator of cytokine signaling implicated in myeloproliferative neoplasms and inflammatory diseases.[3] Our goal is to build a comprehensive understanding of its selectivity across the human kinome.

The following table presents a hypothetical, yet realistic, selectivity profile for TP-Br-Me-Inhibitor-X against a panel of kinases, illustrating the kind of data generated from a broad profiling screen.

Kinase TargetDissociation Constant (Kd) in nM (Illustrative Data)Kinase FamilyPrimary Signaling Pathway
JAK2 5 Tyrosine KinaseJAK-STAT
JAK150Tyrosine KinaseJAK-STAT
JAK3500Tyrosine KinaseJAK-STAT
TYK2250Tyrosine KinaseJAK-STAT
FLT3150Tyrosine KinaseRTK signaling
c-KIT800Tyrosine KinaseRTK signaling
p38α (MAPK14)>10,000Serine/Threonine KinaseMAPK/ERK
ERK1 (MAPK3)>10,000Serine/Threonine KinaseMAPK/ERK
AKT1>10,000Serine/Threonine KinasePI3K-Akt
CDK2>10,000Serine/Threonine KinaseCell Cycle

This illustrative data suggests that TP-Br-Me-Inhibitor-X is a potent and relatively selective JAK2 inhibitor, with some cross-reactivity against other JAK family members and the receptor tyrosine kinase FLT3. The following sections will detail how such data can be generated and interpreted using cutting-edge technologies.

In Vitro Profiling: The KinomeScan® Approach

The KinomeScan® platform is a powerful, cell-free competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.[4][5] The core principle of this technology is an active site-directed competition assay where the amount of kinase captured on an immobilized ligand is measured in the presence and absence of the test compound.

Causality Behind the Experimental Choices in KinomeScan®

The design of the KinomeScan® assay is rooted in the need for a robust, high-throughput method to determine the thermodynamic binding affinity (Kd) of a compound for a wide range of kinases. The choice of a cell-free system eliminates the complexities of cellular uptake, metabolism, and target engagement in a live-cell context, providing a direct measure of the interaction between the inhibitor and the kinase. The use of qPCR for detection provides a wide dynamic range and high sensitivity, allowing for the accurate determination of Kd values from picomolar to micromolar.[6]

Experimental Protocol: KinomeScan® Profiling

Below is a step-by-step methodology for performing a KinomeScan® experiment.

  • Preparation of Kinase-Tagged Phage: A DNA-tagged kinase is incubated with the test compound at various concentrations.

  • Competition Binding: The compound-kinase mixture is then added to wells containing an immobilized, active-site directed ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.

  • Washing: Unbound kinase and test compound are washed away.

  • Elution and Quantification: The captured, DNA-tagged kinase is eluted and quantified using qPCR. The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as percent of control, which is then used to calculate the dissociation constant (Kd).

Caption: KinomeScan® Experimental Workflow.

In-Cell Profiling: The NanoBRET® Target Engagement Assay

While in vitro assays provide invaluable data on binding affinity, they do not capture the complexities of the cellular environment. The NanoBRET® Target Engagement Assay is a live-cell method that quantifies the binding of small molecule inhibitors to their target proteins within intact cells.[7][8] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[9]

Causality Behind the Experimental Choices in NanoBRET®

The rationale for using a cell-based assay like NanoBRET® is to assess target engagement in a more physiologically relevant context.[10] This approach accounts for factors such as cell permeability, efflux pumps, and intracellular concentrations of ATP that can influence an inhibitor's efficacy. The use of BRET provides a sensitive and ratiometric readout that is less prone to artifacts than simple luminescence or fluorescence measurements.[11] The NanoLuc® luciferase is a bright and stable enzyme, enabling robust signal detection even with low levels of protein expression.[9]

Experimental Protocol: NanoBRET® Target Engagement Assay

The following is a detailed protocol for the NanoBRET® Target Engagement Assay.

  • Cell Transfection: Cells are transiently or stably transfected with a vector encoding the target kinase (e.g., JAK2) fused to NanoLuc® luciferase.

  • Cell Seeding: The transfected cells are seeded into a multi-well plate.

  • Compound and Tracer Addition: The cells are treated with a dilution series of the test compound (TP-Br-Me-Inhibitor-X) followed by the addition of a specific fluorescent tracer that also binds to the target kinase.

  • Substrate Addition and BRET Measurement: A substrate for NanoLuc® is added, and the BRET signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis: Competitive displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET signal, allowing for the determination of the intracellular IC50.

NanoBRET_Workflow cluster_cell_prep Step 1 & 2: Cell Preparation cluster_assay Step 3: Assay cluster_readout Step 4 & 5: Readout & Analysis Transfection Transfect Cells with NanoLuc-Kinase Vector Seeding Seed Cells into Assay Plate Transfection->Seeding CompoundAddition Add Test Compound (TP-Br-Me-Inhibitor-X) Seeding->CompoundAddition TracerAddition Add Fluorescent Tracer CompoundAddition->TracerAddition SubstrateAddition Add NanoLuc Substrate TracerAddition->SubstrateAddition BRET Measure BRET Signal SubstrateAddition->BRET Analysis Analyze Data (IC50 determination) BRET->Analysis

Caption: NanoBRET® Target Engagement Workflow.

Comparison of Kinase Profiling Platforms

The choice of a selectivity profiling platform depends on the specific questions being asked and the stage of the drug discovery program. KinomeScan® and NanoBRET® provide complementary information.

FeatureKinomeScan®NanoBRET®
Assay Principle Competition Binding (Cell-free)Bioluminescence Resonance Energy Transfer (BRET) (Live-cell)
Primary Readout Dissociation Constant (Kd)Intracellular IC50
Throughput High (large kinase panels available)Moderate to High
Physiological Relevance Lower (biochemical assay)Higher (intact cells)
Information Gained Direct binding affinity, broad selectivityTarget engagement in a cellular context, cell permeability
Limitations Does not account for cellular factorsRequires specific tracers and genetic modification of cells

The JAK-STAT Signaling Pathway: The Target of TP-Br-Me-Inhibitor-X

Understanding the signaling context of the primary target is crucial for interpreting the biological consequences of its inhibition. JAK2 is a central node in the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates TP_Inhibitor TP-Br-Me-Inhibitor-X TP_Inhibitor->JAK2 Inhibits

Caption: Simplified JAK-STAT Signaling Pathway.

As the diagram illustrates, inhibition of JAK2 by TP-Br-Me-Inhibitor-X would block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription. This disruption of the signaling cascade is the molecular basis for the therapeutic effect of JAK2 inhibitors.

Conclusion: An Integrated Approach to Selectivity Profiling

The development of potent and selective kinase inhibitors from promising scaffolds like 6-Bromo-2-methyl-triazolo[1,5-a]pyridine requires a multi-faceted approach to selectivity profiling. Cell-free assays such as KinomeScan® provide a broad and quantitative measure of binding affinity, essential for initial SAR and identifying potential off-targets. This should be complemented by cell-based target engagement assays like NanoBRET® to confirm that the inhibitor can access and bind to its intended target in a more physiologically relevant setting. By integrating data from these orthogonal approaches, researchers can build a comprehensive and reliable selectivity profile, enabling more informed decisions and increasing the probability of success in the challenging but rewarding field of kinase inhibitor drug discovery.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the quest for highly selective kinase inhibitors is paramount. The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, TMP-K47 , a 6-Bromo-2-methyl-triazolo[1,5-a]pyridine derivative.

TMP-K47 has been designed as a selective inhibitor of Janus Kinase 1 (JAK1), a critical mediator of cytokine signaling implicated in inflammatory diseases and certain cancers. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, assessing the off-target activity, or cross-reactivity, is a critical step in preclinical development to anticipate potential therapeutic benefits and adverse effects.

This guide will objectively compare the binding affinity of TMP-K47 against its primary target, JAK1, and a panel of clinically relevant off-target kinases. We will present supporting experimental data generated from a competitive binding assay and provide a detailed protocol for reader replication. The aim is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the selectivity of this promising class of compounds.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets. While targeting a specific kinase can yield therapeutic benefits, unintended interactions with other kinases can lead to off-target toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive kinase selectivity profiling is indispensable for making informed decisions in drug development.

For the triazolopyridine scaffold, which has demonstrated activity against a range of kinases including p38 MAP kinase and others, a broad assessment of selectivity is particularly crucial. This guide will compare TMP-K47 with two other hypothetical compounds:

  • Compound A (Broad Spectrum): A known multi-kinase inhibitor with a triazolopyrimidine core structure.

  • Compound B (High Selectivity): A previously characterized highly selective JAK1 inhibitor.

Experimental Design for Assessing Cross-Reactivity

To quantify the cross-reactivity of TMP-K47, a competitive binding assay was selected. This method measures the dissociation constant (Kd) of an inhibitor-kinase complex by assessing the displacement of a fluorescently labeled tracer. This approach provides a direct measure of binding affinity and is amenable to high-throughput screening against a large panel of kinases.

The experimental workflow is designed to be a self-validating system, incorporating positive and negative controls to ensure data integrity. The process involves an initial determination of the tracer's binding affinity for each kinase, followed by the competitive binding experiment with the test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis A Kinase Panel Selection (JAK1, JAK2, TYK2, ACVR1) D Incubate Kinase with Fluorescent Tracer & Test Compound A->D B Compound Preparation (TMP-K47, Compound A, Compound B) B->D C Assay Buffer & Reagent Prep C->D E Measure Fluorescence Anisotropy D->E Equilibration F Generate Dose-Response Curves E->F G Calculate IC50 Values F->G H Determine Ki Values (Cheng-Prusoff Equation) G->H signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK1 JAK1 receptor->JAK1 Activates JAK2 JAK2 receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT dimer STAT Dimer pSTAT->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription Regulates TMP_K47 TMP-K47 TMP_K47->JAK1 Compound_A Compound A Compound_A->JAK1 Compound_A->JAK2

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

As researchers and professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step operational plan for the safe disposal of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are grounded in a conservative approach, synthesizing data from structurally analogous brominated and heterocyclic compounds to ensure a high margin of safety.

Hazard Assessment and Waste Classification: A Proactive Stance

6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound. Due to the presence of the bromine atom and the pyridine-derived fused ring system, it must be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, often causing skin and eye irritation.[2]

Under the regulations set forth by the Environmental Protection Agency (EPA), this compound falls into the category of halogenated organic compounds .[4][5] As such, any waste containing this chemical—including the pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous waste .[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.

Quantitative Data Summary

The following table summarizes key hazard and disposal information extrapolated from related pyridine and triazolopyridine compounds. This data provides a foundation for making informed safety decisions.

ParameterExtrapolated Information & RationaleSource(s)
GHS Hazard Statements Likely Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. This is based on classifications for similar brominated pyridine and triazolo compounds.[6][7]
Primary Route of Exposure Inhalation, Ingestion, Skin and Eye Contact.
Recommended PPE Chemical safety goggles or face shield, appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber), and a lab coat are mandatory.[3][8][9]
Waste Classification Hazardous Waste. Likely falls under EPA codes for halogenated organic compounds.[1][4][10]
Recommended Disposal Method High-temperature incineration at a licensed hazardous waste facility. This is the standard and most effective method for destroying halogenated organic compounds.[1][11]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), and strong bases. Store waste away from these materials to prevent vigorous or explosive reactions.[3][12]

Core Directive: Safe Disposal Workflow

The following diagram outlines the essential decision-making and operational workflow for the proper disposal of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine waste. Adherence to this process is critical for ensuring both personal safety and regulatory compliance.

GDisposal Workflow for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridinecluster_prepPreparation & Collectioncluster_handlingHandling & Segregationcluster_storageLabeling & Storagecluster_disposalFinal DisposalAIdentify Waste Stream(Solid, Liquid, PPE)BSelect Appropriate PPE(Goggles, Gloves, Lab Coat)A->BCChoose Compatible Waste Container(HDPE or Glass)B->CDSegregate Waste- Solid Reagent- Contaminated Labware- Liquid SolutionsETransfer Waste into Container(Use fume hood)D->EFSecurely Seal ContainerE->FGLabel Container:'Hazardous Waste'Full Chemical NameDate & Hazard InfoF->GHStore in Designated SatelliteAccumulation Area(Ventilated, Secure)G->HIContainer Full or Project CompleteH->IJContact EHS Office orLicensed Waste ContractorI->JKArrange for Waste Pickup(Provide Full Disclosure)J->K

Caption: Disposal workflow from identification to final collection.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[8]

  • Hand Protection: Use double-layered nitrile gloves or butyl rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[3][9]

  • Body Protection: A fully buttoned laboratory coat is required to protect against incidental contact.

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Solid Waste: Collect unused 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine powder, contaminated weigh boats, and other solid labware in a dedicated, wide-mouth hazardous waste container made of high-density polyethylene (HDPE) or glass.[2] Avoid creating dust during transfer.[8]

  • Liquid Waste: If the compound is in solution, collect the waste in a designated, leak-proof, and sealed hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[3]

  • Contaminated Sharps: Any needles or razor blades must be placed in a designated sharps container.

  • Contaminated PPE: Heavily contaminated gloves, bench liners, and disposable lab coats should be collected in a separate, clearly marked hazardous waste bag.[2]

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safe handling by waste management professionals.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3]

  • Clearly write the full chemical name: "6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine".

  • List all components of any mixture, including solvents, with approximate percentages.

  • Include the date of waste generation and the responsible researcher's name.

Step 4: Temporary Storage

Store sealed waste containers in a designated and secure satellite accumulation area. This area must be:

  • Well-ventilated, preferably within a secondary containment tray to manage potential leaks.

  • Away from heat sources, direct sunlight, and incompatible materials.[3][12]

  • Clearly marked as a hazardous waste storage area.

Step 5: Final Disposal

The ultimate disposal must be handled by trained professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste facility.[1][11] This process ensures the complete destruction of the compound, minimizing environmental impact.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel should be familiar with these procedures.

Small Spill Containment
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work within a certified chemical fume hood if possible.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to cover the spill.[2][3]

  • Collect Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[3][9]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these rigorous safety and disposal protocols, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment.

Personal protective equipment for handling 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

The core principle of this guide is to foster a proactive safety culture. By understanding the potential risks and implementing the prescribed protective measures, researchers can handle this compound with confidence and minimize exposure.

Hazard Assessment: An Evidence-Based Approach

Given the structure of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine, which incorporates a brominated pyridine ring fused to a triazole, we must anticipate a hazard profile that includes:

  • Skin and Eye Irritation: Many bromo-substituted heterocyclic compounds are known to cause skin and serious eye irritation[1].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1].

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled[3].

  • Flammability: While the flammability of this specific compound is not documented, the pyridine moiety suggests that it may be combustible[4].

Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a face shieldProvides protection against splashes, dust, and vapors, preventing serious eye irritation[1].
Hand Protection Nitrile or neoprene glovesOffers chemical resistance to a broad range of organic compounds. Latex gloves are not recommended[5].
Body Protection Chemical-resistant lab coatProtects against skin contact and contamination of personal clothing[5].
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate filterNecessary when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization[1][6].

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup and DisposalAReceiving and StorageBEngineering Controls VerificationA->BCPPE DonningB->CDWeighing and AliquotingC->DProceed to handlingEReaction SetupD->EFWork-up and PurificationE->FGDecontaminationF->GProceed to cleanupHWaste SegregationG->HIPPE DoffingH->I

Caption: Workflow for the safe handling of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Step-by-Step Handling Protocol

Preparation:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1]. The container should be clearly labeled.

  • Engineering Controls Verification: All work with the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][5]. Ensure the fume hood is functioning correctly before starting any work.

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling:

  • Weighing and Aliquoting: To prevent the generation of dust, handle the solid carefully. Use a spatula to transfer the material. If possible, use a balance with a draft shield inside the fume hood.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid splashing. Ensure the reaction is well-contained and, if necessary, conducted under an inert atmosphere.

  • Work-up and Purification: All subsequent steps, including extraction, chromatography, and solvent evaporation, should be performed within the chemical fume hood.

Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, disposable labware, and solvent waste, in a clearly labeled hazardous waste container[7][8]. Do not mix with other waste streams.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.

Conclusion

The safe handling of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine is achievable through a combination of informed hazard assessment, diligent use of personal protective equipment, and adherence to a structured operational plan. By internalizing these principles, researchers can create a safe laboratory environment that fosters both scientific discovery and personal well-being.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.